molecular formula C13H11N3O3 B1268030 2-Amino-5-nitrobenzanilide CAS No. 30481-54-0

2-Amino-5-nitrobenzanilide

Cat. No.: B1268030
CAS No.: 30481-54-0
M. Wt: 257.24 g/mol
InChI Key: INKGKPCLQCFQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-nitrobenzanilide is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKGKPCLQCFQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334366
Record name 2-Amino-5-nitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30481-54-0
Record name 2-Amino-5-nitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30481-54-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-nitrobenzanilide CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Amino-5-nitrobenzanilide, a nitroaromatic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound, with the CAS Number 30481-54-0 , is an organic compound featuring an aniline core substituted with a nitro group and a benzamide moiety.[1] Its chemical structure lends itself to a variety of applications, particularly as an intermediate in the synthesis of more complex molecules.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 30481-54-0[1][4]
Molecular Formula C₁₃H₁₁N₃O₃[1]
Molecular Weight 257.24 g/mol [1]
IUPAC Name 2-amino-5-nitro-N-phenylbenzamide[1]
Appearance Not specified (likely a solid)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be devised based on the well-documented synthesis of its precursor, 2-amino-5-nitrobenzoic acid, followed by a standard amidation reaction.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process:

  • Nitration of N-acetylanthranilic acid and subsequent hydrolysis to form 2-amino-5-nitrobenzoic acid.

  • Amidation of 2-amino-5-nitrobenzoic acid with aniline to yield this compound.

The workflow for this proposed synthesis is illustrated in the diagram below.

G cluster_stage1 Stage 1: Synthesis of 2-amino-5-nitrobenzoic acid cluster_stage2 Stage 2: Amidation A N-acetylanthranilic acid C 5-Nitro-N-acetylanthranilic acid A->C Nitration B Nitrating Mixture (HNO₃/H₂SO₄) E 2-amino-5-nitrobenzoic acid C->E Hydrolysis D Acid Hydrolysis (e.g., HCl) H 2-Amino-5-nitrobenzoyl chloride (Intermediate) E->H Activation F Aniline I This compound F->I G Coupling Agent (e.g., SOCl₂) H->I Amide Formation

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-amino-5-nitrobenzoic acid

This protocol is adapted from established methods for the nitration of N-acetylanthranilic acid.

  • Nitration:

    • In a 250 ml four-necked flask, a mixture of 38.4 g of sulfuric acid and 20 ml of acetic acid is prepared and cooled to room temperature.

    • While stirring, 9 g (0.05 mol) of powdered and dried N-acetylanthranilic acid is added.

    • The mixture is stirred for 30 minutes and then cooled to 9°C.

    • A cold mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid is added dropwise under vigorous stirring, maintaining the temperature below 10°C using a cold water bath.

    • After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 3 hours.

    • The reaction mixture is then poured into 200 ml of ice water to precipitate the solid product, 5-Nitro-N-acetylanthranilic acid. The precipitate is collected by filtration and washed with ice water.

  • Hydrolysis:

    • The crude 5-Nitro-N-acetylanthranilic acid is placed in a flask with a suitable amount of dilute hydrochloric acid.

    • The mixture is heated to reflux for 1.5 hours to hydrolyze the acetyl group.

    • Upon cooling, 2-amino-5-nitrobenzoic acid precipitates. The product is collected by filtration, washed with water until neutral, and can be recrystallized from ethanol to improve purity.

Stage 2: Amidation of 2-amino-5-nitrobenzoic acid

This is a standard procedure for forming an amide from a carboxylic acid.

  • Activation of the Carboxylic Acid:

    • 2-amino-5-nitrobenzoic acid (1 equivalent) is suspended in an inert solvent (e.g., dichloromethane or toluene).

    • A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, (1.1 to 1.5 equivalents) is added dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • The mixture is stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride intermediate. The excess chlorinating agent and solvent can be removed under reduced pressure.

  • Amide Formation:

    • The crude 2-amino-5-nitrobenzoyl chloride is dissolved in a fresh portion of an inert, anhydrous solvent.

    • The solution is cooled to 0°C, and a solution of aniline (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in the same solvent is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched with water, and the organic layer is separated.

    • The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline and base, then with a saturated sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield crude this compound.

    • The product can be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways in Drug Development

While there is no specific research detailing the biological activity or signaling pathway of this compound, its structure as a nitroaromatic compound places it in a class of molecules with significant relevance in drug development, particularly in oncology and infectious diseases.

General Mechanism of Action of Nitroaromatic Compounds

Nitroaromatic compounds often function as prodrugs that are selectively activated under hypoxic conditions, which are characteristic of solid tumors and the microenvironment of many anaerobic pathogens. The general mechanism is as follows:

  • Reductive Activation: The nitro group undergoes a one-electron reduction, a reaction catalyzed by nitroreductase enzymes present in hypoxic cells or anaerobic bacteria.

  • Formation of Reactive Species: This reduction forms a nitroso radical anion, which can be further reduced to generate cytotoxic species, including nitroso and hydroxylamine derivatives.

  • Cellular Damage: These reactive intermediates can covalently bind to and damage cellular macromolecules such as DNA and proteins, leading to cell death.

The following diagram illustrates this generalized activation pathway.

G cluster_cell Hypoxic Cell (e.g., Tumor Cell, Bacterium) Prodrug This compound (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻˙) Prodrug->Radical 1e⁻ reduction Nitroreductase Nitroreductase Enzymes Nitroreductase->Radical ReactiveSpecies Reactive Nitrogen Species (e.g., R-NO, R-NHOH) Radical->ReactiveSpecies Further reduction Macromolecules DNA, Proteins ReactiveSpecies->Macromolecules Covalent binding Damage Cellular Damage (e.g., DNA adducts, protein dysfunction) Macromolecules->Damage Apoptosis Cell Death Damage->Apoptosis

References

2-Amino-5-nitrobenzanilide molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC name, and available physicochemical properties of 2-Amino-5-nitrobenzanilide. It also addresses the current landscape of its synthesis, analytical methods, and biological activity, drawing upon data from related compounds where specific information is not available.

Molecular Structure and IUPAC Name

This compound is an organic compound featuring a benzanilide core structure substituted with an amino group and a nitro group.

  • Molecular Formula: C₁₃H₁₁N₃O₃[1]

  • Molecular Weight: 257.24 g/mol [1]

  • IUPAC Name: 2-amino-5-nitro-N-phenylbenzamide[1]

  • CAS Registry Number: 30481-54-0[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available experimental and predicted data.

PropertyValueSource
Melting Point202-204 °CExperimental
Boiling Point410.2 ± 35.0 °CPredicted
Density1.410 ± 0.06 g/cm³Predicted
pKa12.25 ± 0.70Predicted

Experimental Protocols

Synthesis

A potential synthetic route to this compound can be extrapolated from the synthesis of other 2-amino-N-phenylbenzamides. A common method involves the reaction of an isatoic anhydride derivative with an appropriate aniline.

Logical Workflow for a Potential Synthesis:

Synthesis_Workflow Start 6-Nitroisatoic Anhydride Process Reflux Start->Process Reagent Aniline Reagent->Process Solvent Glacial Acetic Acid Solvent->Process Product This compound Process->Product

Caption: Potential synthesis workflow for this compound.

Note: This proposed synthesis is based on general methods for analogous compounds and would require optimization and verification for the specific synthesis of this compound.

Analytical Methods

Specific analytical methods for this compound have not been detailed in the available literature. However, standard chromatographic and spectroscopic techniques would be applicable for its analysis.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would likely be suitable for the separation and quantification of this compound.

  • Column: A C18 stationary phase is a common starting point for nonpolar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid would likely provide good peak shape and resolution.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound would be appropriate.

Gas Chromatography (GC): GC could be employed, potentially after derivatization of the amino and amide groups to increase volatility and thermal stability.

Spectroscopy:

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the amino, nitro, and amide groups.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways directly involving this compound. However, the biological activities of other nitroaromatic compounds are well-documented.

Nitro compounds often exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage, for example, by interacting with DNA or proteins.

A related compound, 2-Chloro-5-nitro-N-phenylbenzamide (GW9662), has been investigated as a PPAR-γ antagonist and has shown mutagenic properties dependent on nitroreduction.[4] The primary metabolite of this compound following oral administration was found to be the corresponding amine, a product of nitro reduction, likely by gut bacteria. This suggests that if this compound were to be investigated for its biological activity, its metabolism, particularly the potential for further reduction of the nitro group or other biotransformations, would be a critical area of study.

Logical Diagram of Potential Bioactivation:

Bioactivation_Pathway Parent This compound Metabolites Reactive Nitroso, Hydroxylamino, and Amino Derivatives Parent->Metabolites Reduction Enzyme Nitroreductases Enzyme->Metabolites Effect Cellular Damage (e.g., DNA, protein interaction) Metabolites->Effect

Caption: Postulated bioactivation pathway of this compound.

Conclusion

This compound is a well-defined chemical entity with a known structure. However, there is a notable lack of publicly available experimental data regarding its synthesis, analysis, and biological activity. The information provided in this guide for related compounds can serve as a valuable starting point for researchers and scientists interested in exploring the properties and potential applications of this compound. Further research is warranted to fill the existing knowledge gaps and to fully characterize this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-nitrobenzanilide

Abstract

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and dyes. Its structure, featuring an amino group, a nitro group, and an amide linkage, provides multiple reactive sites for further chemical modification. This technical guide presents a comprehensive overview of a primary synthetic route to this compound, detailed experimental protocols, and a summary of its characterization data. The document is intended to serve as a practical resource for chemists and researchers in organic synthesis and drug discovery.

Introduction

This compound (CAS No: 30481-54-0) is an organic compound whose bifunctional nature makes it a valuable building block in medicinal chemistry and material science.[1][2] The presence of a primary amine, a nitro functional group, and an amide bond allows for a diverse range of chemical transformations. This guide details a logical and efficient laboratory-scale synthesis, starting from the readily available precursor 2-amino-5-nitrobenzoic acid.

Synthesis Pathway

The most direct and common method for synthesizing this compound is through the acylation of aniline with 2-amino-5-nitrobenzoic acid. To facilitate the formation of the amide bond, the carboxylic acid must first be activated. A standard and effective method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting highly reactive 2-amino-5-nitrobenzoyl chloride is then reacted with aniline to yield the desired anilide.

cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Anthranilic_Acid Anthranilic Acid N_Acetyl N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetyl Acetic Anhydride Nitrated_Intermediate 5-Nitro-N-acetylanthranilic Acid N_Acetyl->Nitrated_Intermediate HNO₃ / H₂SO₄ Precursor 2-Amino-5-nitrobenzoic Acid Nitrated_Intermediate->Precursor Hydrolysis (H⁺ or OH⁻) Final_Product This compound Precursor->Final_Product Aniline Aniline Aniline->Final_Product

Caption: Logical relationship of the synthesis pathway.

Experimental Protocols

The following protocols provide a two-stage procedure for the synthesis of this compound.

Stage 1: Synthesis of 2-Amino-5-nitrobenzoyl Chloride

WARNING: This reaction should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic, and the reaction releases HCl gas.

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with a sodium hydroxide solution) to the top of the condenser.

  • Reagents: Add 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) to the flask.

  • Reaction: Carefully add thionyl chloride (2.2 mL, 30 mmol) to the flask.

  • Heating: Heat the mixture to reflux (approximately 75-80 °C) using a heating mantle and stir for 2-3 hours. The solid should dissolve, and the reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping). The crude 2-amino-5-nitrobenzoyl chloride is obtained as a solid and is typically used in the next step without further purification.

Stage 2: Synthesis of this compound
  • Setup: In a separate 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (0.93 g, 10 mmol) and a non-nucleophilic base such as triethylamine (2.1 mL, 15 mmol) in 50 mL of a dry, inert solvent (e.g., Dichloromethane or THF).

  • Acyl Chloride Addition: Dissolve the crude 2-amino-5-nitrobenzoyl chloride from Stage 1 in 20 mL of the same dry solvent and add it to the dropping funnel.

  • Reaction: Cool the aniline solution in an ice bath to 0 °C. Add the acyl chloride solution dropwise over 30 minutes with vigorous stirring.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.

  • Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess aniline and triethylamine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

G start Start reflux 1. Add 2-amino-5-nitrobenzoic acid and SOCl₂ to flask. 2. Reflux for 2-3 hours. start->reflux evaporate 3. Remove excess SOCl₂ under reduced pressure. reflux->evaporate acyl_chloride Crude 2-amino-5-nitrobenzoyl chloride obtained evaporate->acyl_chloride Intermediate add 6. Add acyl chloride solution dropwise. acyl_chloride->add dissolve 4. Dissolve aniline and base in dry solvent. 5. Cool to 0°C. dissolve->add stir 7. Stir at room temperature for 2-4 hours. add->stir workup 8. Perform aqueous workup: (H₂O, HCl, NaHCO₃, Brine) stir->workup purify 9. Dry, evaporate solvent, and recrystallize from ethanol. workup->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis.

Data Presentation

Reagents and Stoichiometry
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
2-Amino-5-nitrobenzoic acidC₇H₆N₂O₄182.131.82 g101.0
Thionyl ChlorideSOCl₂118.972.2 mL303.0
AnilineC₆H₅NH₂93.130.93 g101.0
Triethylamine(C₂H₅)₃N101.192.1 mL151.5
Physicochemical and Spectroscopic Data
PropertyValue / Expected Data
Molecular Formula C₁₃H₁₁N₃O₃[3]
Molecular Weight 257.24 g/mol [3]
Appearance Yellow to orange solid
Melting Point 202-204 °C[4]
¹H NMR (DMSO-d₆, 400 MHz) δ ~10.5 (s, 1H, -NHCO-), δ ~8.6 (d, 1H, Ar-H), δ ~8.0 (dd, 1H, Ar-H), δ 7.7-7.8 (m, 2H, Ar-H), δ 7.3-7.4 (m, 2H, Ar-H), δ 7.1-7.2 (m, 1H, Ar-H), δ ~7.0 (d, 1H, Ar-H), δ ~6.5 (br s, 2H, -NH₂)
IR (KBr, cm⁻¹) ~3450, ~3350 (N-H stretch, amine), ~3300 (N-H stretch, amide), ~1650 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1520, ~1340 (N-O stretch, nitro)
Mass Spec (EI) m/z 257 (M⁺), 164 ([M-C₆H₅N]⁺), 120, 93 ([C₆H₅NH₂]⁺)

Note: NMR data is predicted based on the chemical structure. IR and Mass Spec data are based on typical values for the functional groups present and data available from the NIST WebBook.[3]

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Wash hands thoroughly after handling.[4]

References

Spectroscopic Profile of 2-Amino-5-nitrobenzanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-5-nitrobenzanilide. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. The data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

At present, publicly available, experimentally determined ¹H and ¹³C NMR data for this compound could not be located in the surveyed literature and databases. For researchers requiring this information, it is recommended to acquire the spectra experimentally. A general protocol for such an acquisition is provided in the Experimental Protocols section.

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The data is available on the SpectraBase online database.[1] Key absorption peaks are detailed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretching (amine and amide)
~3100 - 3000MediumAromatic C-H stretching
~1640StrongC=O stretching (Amide I)
~1590StrongN-H bending (Amide II) and C=C stretching (aromatic)
~1520 & ~1340StrongAsymmetric and symmetric NO₂ stretching
~1250MediumC-N stretching
Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is available in the NIST WebBook, acquired via electron ionization (EI).[2] The molecular ion and key fragments provide confirmation of the compound's molecular weight and structural features.

m/zRelative IntensityAssignment
257[M]⁺Molecular Ion
Data not fully available in public sources-Fragmentation pattern would include loss of NO₂, CO, and fragments corresponding to the aminonitrophenyl and benzoyl moieties.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Calibrate the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 40-300).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Confirmation Sample This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare KBr pellet or use ATR Sample->Prep_IR Prep_MS Prepare for GC or direct probe Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR_Acq->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z) MS_Acq->MS_Data Interpretation Confirm Structure of This compound NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

References

Navigating the Physicochemical Landscape of 2-Amino-5-nitrobenzanilide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 2-Amino-5-nitrobenzanilide, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a framework for understanding and evaluating the physicochemical properties of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes a robust predictive analysis based on the well-established chemistry of its constituent functional groups—an aromatic amine, a nitro group, and an amide linkage. Furthermore, it outlines comprehensive, standardized protocols for experimentally determining these crucial parameters.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its polar functional groups (amino and nitro groups) and its largely non-polar aromatic structure. The presence of groups capable of hydrogen bonding suggests some affinity for polar solvents. However, the overall hydrophobicity imparted by the two benzene rings is expected to limit aqueous solubility. The amino group, being basic, will exhibit pH-dependent solubility, becoming more soluble in acidic conditions due to the formation of the protonated ammonium salt.

A summary of the expected solubility in various solvent classes is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS, BuffersLowThe hydrophobic nature of the dual benzene ring structure is expected to dominate, leading to poor aqueous solubility.
Acidic Aqueous Dilute HCl, Citrate Buffer (pH < 4)ModerateThe basic amino group (-NH2) will be protonated to form a more soluble salt (R-NH3+), thereby increasing solubility in acidic media.
Basic Aqueous Dilute NaOH, Phosphate Buffer (pH > 9)LowThe amide N-H is weakly acidic but unlikely to deprotonate under standard aqueous basic conditions, offering no significant solubility enhancement.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar functional groups of the molecule without the high energy cost of disrupting a water lattice.
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amide, amino, and nitro groups.
Non-Polar Toluene, Hexane, DichloromethaneLow to ModerateSome solubility in solvents like toluene and dichloromethane is expected due to van der Waals interactions with the aromatic rings.

Stability Characteristics and Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photolysis. Nitroaromatic compounds are noted for their resistance to oxidative degradation but can be sensitive to light.[1] The amide linkage presents a potential site for hydrolysis under strong acidic or basic conditions.

ConditionPredicted StabilityPotential Degradation Pathway
Acidic Hydrolysis ModerateCleavage of the amide bond to yield 2-amino-5-nitrobenzoic acid and aniline, likely requiring elevated temperatures.
Basic Hydrolysis ModerateSaponification of the amide bond, also yielding 2-amino-5-nitrobenzoic acid and aniline, likely accelerated by heat.
Oxidative Stress HighThe electron-withdrawing nature of the nitro group generally confers resistance to oxidation.[1]
Photolytic Stress Low to ModerateAromatic nitro compounds are often photoreactive and can undergo complex degradation pathways upon exposure to UV light.[2]
Thermal Stress HighAs a crystalline solid, the compound is expected to be thermally stable, though stability in solution may be lower.

Experimental Protocols

To empirically determine the solubility and stability of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for these key assessments.

Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining equilibrium solubility.[3] It involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer solution.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5]

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or µg/mL.

Equilibrium_Solubility_Workflow start Start: Add Excess Solid to Solvent equilibration Equilibrate in Shaker (Constant Temperature) start->equilibration Agitate for 24-72h separation Separate Solid and Liquid (Centrifuge & Filter) equilibration->separation Attain Equilibrium analysis Quantify Concentration of Supernatant (HPLC) separation->analysis Collect Clear Filtrate end End: Determine Equilibrium Solubility analysis->end Calculate Result

Workflow for Equilibrium Solubility Measurement.
Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[6][7] Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the method.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from potential impurities and degradation products.

  • Forced Degradation: Subject solutions of this compound to a variety of stress conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 80 °C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 80 °C).

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.[7]

    • Photolysis: Expose the solution to a controlled source of UV light (e.g., ICH option 1 or 2).

    • Thermolysis: Heat the solid compound and solutions at a high temperature (e.g., 105 °C).

  • Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

  • Peak Purity: Assess the peak purity of the parent compound in the presence of degradation products using a photodiode array (PDA) detector to ensure no co-elution.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis (HCl, Heat) analysis Analyze Stressed Samples by Stability-Indicating HPLC acid->analysis base Base Hydrolysis (NaOH, Heat) base->analysis oxidation Oxidation (H2O2) oxidation->analysis photo Photolysis (UV/Vis Light) photo->analysis thermal Thermolysis (Heat) thermal->analysis api This compound Solution api->acid api->base api->oxidation api->photo api->thermal validation Validate Method (Specificity, Purity) analysis->validation result Characterize Degradation Profile validation->result

Process for Forced Degradation Studies.

Conclusion

This guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on chemical principles. For definitive data, the experimental protocols outlined herein should be implemented. The successful execution of these studies will provide the critical data necessary to support formulation development, analytical method validation, and overall drug development programs.

References

2-Amino-5-nitrobenzanilide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzanilide is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature, possessing a primary aromatic amine, a nitro group, and an anilide moiety, provides multiple reactive sites for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on its role as a key building block for heterocyclic compounds of medicinal and material interest. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below. This data is essential for its proper handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 30481-54-0[1]
Molecular Formula C₁₃H₁₁N₃O₃[1]
Molecular Weight 257.24 g/mol [1]
Appearance Expected to be a yellow to orange crystalline solidAnalogous Compounds
Melting Point Not available. Expected to be a high-melting solid.
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSO; sparingly soluble in alcohols like ethanol and methanol; and poorly soluble in non-polar solvents and water.[2][3]

Table 2: Spectral Data for this compound (Predicted and from Analogous Compounds)

Technique Characteristic Peaks and Features Reference
¹H NMR - Aromatic protons of the nitro-substituted ring: three protons exhibiting doublet, doublet of doublets, and doublet patterns in the downfield region (δ 7.5-8.5 ppm). - Aromatic protons of the anilide phenyl ring: five protons in the range of δ 7.0-7.6 ppm. - Amine (NH₂) protons: a broad singlet around δ 5.0-6.0 ppm. - Amide (NH) proton: a broad singlet in the downfield region (δ 8.0-10.0 ppm).[4][5]
¹³C NMR - Carbonyl carbon (C=O): ~165-170 ppm. - Aromatic carbons: in the range of 110-150 ppm. The carbon bearing the nitro group will be downfield, and the carbon bearing the amino group will be upfield within this range.[6][7]
IR Spectroscopy - N-H stretching (amine and amide): two bands in the region of 3200-3500 cm⁻¹. - C=O stretching (amide): a strong absorption around 1650-1680 cm⁻¹. - N-O stretching (nitro group): two strong bands around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹. - C=C stretching (aromatic): peaks in the 1400-1600 cm⁻¹ region.[8][9][10]
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 257. - Common fragmentation patterns would involve the loss of the nitro group (NO₂), the phenylamino group (NHC₆H₅), and cleavage of the amide bond.[1][11][12][13][14]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from anthranilic acid. The general strategy involves the protection of the amino group, nitration of the aromatic ring, deprotection, and finally, amidation with aniline. A plausible and efficient synthetic route is detailed below.

Logical Workflow for the Synthesis of this compound

G cluster_0 Synthesis Pathway A Anthranilic Acid B N-Acetylanthranilic Acid A->B Acetic Anhydride C 2-Acetamido-5-nitrobenzoic Acid B->C HNO₃ / H₂SO₄ D 2-Amino-5-nitrobenzoic Acid C->D Acid Hydrolysis E 2-Amino-5-nitrobenzoyl Chloride D->E SOCl₂ or PCl₅ F This compound E->F Aniline

Caption: Synthesis of this compound from Anthranilic Acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-amino-5-nitrobenzoic acid and standard amidation reactions.[15]

Step 1: Synthesis of N-Acetylanthranilic Acid

  • In a 250 mL round-bottom flask, suspend anthranilic acid (13.7 g, 0.1 mol) in 50 mL of water.

  • Add acetic anhydride (11.2 mL, 0.12 mol) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry to yield N-acetylanthranilic acid.

Step 2: Synthesis of 2-Acetamido-5-nitrobenzoic Acid

  • To a stirred solution of concentrated sulfuric acid (50 mL), add N-acetylanthranilic acid (17.9 g, 0.1 mol) in portions, keeping the temperature below 10 °C with an ice bath.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL, 0.12 mol) to concentrated sulfuric acid (15 mL) in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of N-acetylanthranilic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Synthesis of 2-Amino-5-nitrobenzoic Acid

  • In a 500 mL round-bottom flask, reflux the 2-acetamido-5-nitrobenzoic acid (22.4 g, 0.1 mol) in a mixture of 100 mL of ethanol and 100 mL of 6 M hydrochloric acid for 4 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the resulting yellow crystalline solid by vacuum filtration, wash with cold water, and dry to obtain 2-amino-5-nitrobenzoic acid.

Step 4: Synthesis of this compound

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-amino-5-nitrobenzoic acid (18.2 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • Add thionyl chloride (11 mL, 0.15 mol) dropwise with stirring.

  • Reflux the mixture for 2 hours until the evolution of gas ceases. The formation of the acyl chloride is complete.

  • Cool the reaction mixture to room temperature and slowly add a solution of aniline (10.2 mL, 0.11 mol) in 50 mL of anhydrous toluene.

  • Reflux the mixture for an additional 2 hours.

  • Cool the reaction to room temperature. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with toluene and then hexane.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Applications in Organic Synthesis

This compound is a precursor for a variety of heterocyclic compounds, many of which are of interest in medicinal chemistry and material science. The amino group can be diazotized to form azo dyes, or it can participate in cyclization reactions to form quinazolinones and benzodiazepines.

Synthesis of 6-Nitro-2-phenylquinazolin-4(3H)-one

Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.[16]

Experimental Workflow for Quinazolinone Synthesis

G cluster_1 Quinazolinone Synthesis A This compound B Intermediate A->B Benzoyl Chloride, Pyridine C 6-Nitro-2-phenylquinazolin-4(3H)-one B->C Heat, Cyclization

Caption: Synthesis of a Quinazolinone Derivative from this compound.

Experimental Protocol: Synthesis of 6-Nitro-2-phenylquinazolin-4(3H)-one

This protocol is adapted from general procedures for the synthesis of quinazolinones from anthranilamides.[16]

  • In a 100 mL round-bottom flask, dissolve this compound (2.57 g, 10 mmol) in 30 mL of anhydrous pyridine.

  • Cool the solution in an ice bath and add benzoyl chloride (1.28 mL, 11 mmol) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Heat the reaction mixture to reflux for 6 hours to effect cyclization.

  • Cool the reaction mixture and pour it into 100 mL of ice-cold water.

  • Collect the precipitate by vacuum filtration and wash with a dilute solution of sodium bicarbonate, followed by water.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield pure 6-Nitro-2-phenylquinazolin-4(3H)-one.

Synthesis of Azo Dyes

The primary amino group of this compound can be readily diazotized and coupled with electron-rich aromatic compounds to produce a variety of azo dyes. These dyes have applications in textiles, printing, and as analytical reagents.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol is based on standard procedures for the synthesis of azo dyes.[6]

Step 1: Diazotization of this compound

  • Suspend this compound (2.57 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a 100 mL beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of this compound, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.

Step 2: Azo Coupling with a Coupling Agent (e.g., 2-Naphthol)

  • In a separate 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 30 mL of a 10% sodium hydroxide solution.

  • Cool the solution of 2-naphthol to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cooled 2-naphthol solution.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Collect the crude dye by vacuum filtration and wash it thoroughly with cold water.

  • The crude dye can be purified by recrystallization from ethanol.

Conclusion

This compound is a highly functionalized and synthetically useful building block. The presence of three distinct reactive sites—the amino group, the nitro group, and the anilide moiety—allows for its elaboration into a wide range of complex organic molecules. Its utility in the synthesis of medicinally relevant heterocyclic scaffolds such as quinazolinones, and its potential for the creation of novel azo dyes, underscores its importance in modern organic synthesis. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities.

References

The Emerging Potential of the 2-Amino-5-nitrobenzanilide Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-nitrobenzanilide scaffold, a seemingly simple yet functionally rich chemical entity, is emerging as a promising starting point for the development of novel therapeutic agents. While direct extensive research on this specific molecule is nascent, its structural components—the 2-aminobenzamide core and the nitroaromatic moiety—are integral to a multitude of biologically active compounds. This technical guide consolidates the current understanding and extrapolates the potential applications of this compound in medicinal chemistry. By examining the synthesis, biological activities, and mechanisms of action of closely related analogs, this document aims to provide a comprehensive resource for researchers looking to explore this scaffold's therapeutic promise in oncology, inflammation, and infectious diseases.

Introduction: The this compound Core

This compound (Molecular Formula: C₁₃H₁₁N₃O₃, CAS: 30481-54-0) combines the privileged 2-aminobenzamide structure with an electron-withdrawing nitro group. The 2-aminobenzamide moiety is a well-established pharmacophore and a versatile synthetic intermediate for a range of heterocyclic compounds with proven medicinal value, including quinazolinones and benzodiazepines. The presence of the nitro group at the 5-position offers a strategic handle for further chemical modification and can significantly influence the electronic properties and biological activity of the resulting derivatives.

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several established organic chemistry reactions. The primary approach involves the amidation of 2-amino-5-nitrobenzoic acid.

General Synthesis of N-Aryl-2-amino-5-nitrobenzamides

A common method for synthesizing N-substituted 2-aminobenzamides involves the coupling of the corresponding anthranilic acid with an appropriate amine. For this compound derivatives, this would involve reacting 2-amino-5-nitrobenzoic acid with a substituted aniline.

Experimental Protocol: Synthesis of a Niclosamide Analog from 2-amino-5-nitrobenzoic acid [1]

This protocol outlines a general two-step procedure for the synthesis of a Niclosamide analog, which shares the N-arylbenzamide feature with this compound.

  • Step 1: Amide Bond Formation

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as chlorobenzene.

    • Add the substituted salicylic acid (1.0 eq.) to the solution.

    • Slowly add a coupling agent, such as phosphorus trichloride (PCl₃) (0.85 eq.), dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound derivatives hold significant potential in several therapeutic areas.

Anticancer Activity

The 2-aminobenzamide scaffold is a key component of numerous kinase inhibitors. Furthermore, analogs of the anthelmintic drug Niclosamide, which can be synthesized from 2-amino-5-nitrobenzoic acid, have shown potent anticancer activity.[1]

Derivatives of 2-aminobenzamide have been identified as potent inhibitors of IκB kinase (IKK) α and β, crucial enzymes in the NF-κB signaling pathway, which is often dysregulated in cancer. A series of 2-amino-3,5-diarylbenzamides demonstrated significant inhibitory potency against IKK-β.

Table 1: IKK-β Inhibitory Potency of 2-Amino-3,5-diarylbenzamide Derivatives

CompoundpIC₅₀ (IKK-β)
8h 7.0
8r 6.8
8v 6.8

Data extracted from a study on 2-amino-3,5-diarylbenzamide inhibitors.

Analogs of Niclosamide, which can be derived from 2-amino-5-nitrobenzoic acid, are known to inhibit the STAT3 and Androgen Receptor (AR) signaling pathways, both of which are critical drivers in various cancers, including prostate cancer.[1] The this compound scaffold could be utilized to generate novel inhibitors of these pathways.

Anti-inflammatory Activity

The IKK/NF-κB signaling pathway is a central regulator of inflammation. By targeting IKKα and IKKβ, derivatives of this compound could serve as potent anti-inflammatory agents for the treatment of various inflammatory and autoimmune diseases.

Antiprotozoal Activity

A series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which are structurally related to this compound, have been synthesized and evaluated for their antiprotozoal activity. These compounds showed promising activity against Giardia intestinalis and Trichomonas vaginalis.[2]

Table 2: Antiprotozoal Activity of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides [2]

CompoundTarget OrganismIC₅₀ (µM)
7 G. intestinalis3.95
7 T. vaginalis11.2
8 T. vaginalis12.5
Benznidazole (Standard) G. intestinalis28.1
Benznidazole (Standard) T. vaginalis50.0

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives can be attributed to their ability to modulate key signaling pathways implicated in disease pathogenesis.

IKK/NF-κB Signaling Pathway

Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

IKK_NFkB_Signaling cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) Ub_IkBa Ub-IκBα p_IkBa->Ub_IkBa Ubiquitination Proteasome Proteasome Ub_IkBa->Proteasome Degradation Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Inhibitor This compound Derivative Inhibitor->IKK_complex Inhibits

IKK/NF-κB Signaling Pathway Inhibition.
STAT3 Signaling Pathway

STAT3 is a transcription factor that is constitutively activated in many cancers. Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis.

STAT3_Signaling cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates p_STAT3 p-STAT3 STAT3_inactive->p_STAT3 STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-xL) Inhibitor This compound Derivative Inhibitor->JAK Inhibits

STAT3 Signaling Pathway Inhibition.
Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor drives tumor growth. Inhibitors can block the binding of androgens to the AR, preventing its nuclear translocation and the transcription of genes that promote cell proliferation and survival.

AR_Signaling cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Bound to AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerizes Nucleus Nucleus AR_Dimer->Nucleus Translocates ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Inhibitor This compound Derivative Inhibitor->AR Inhibits

Androgen Receptor Signaling Pathway Inhibition.

Experimental Workflows

The development of novel drugs based on the this compound scaffold follows a standard drug discovery workflow.

Drug Discovery Workflow.

Conclusion and Future Directions

The this compound scaffold represents a largely untapped resource in medicinal chemistry. Its structural relationship to known kinase inhibitors and precursors of compounds targeting critical cancer signaling pathways strongly suggests its potential as a versatile starting point for the development of novel therapeutics. Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives. Systematic exploration of structure-activity relationships will be crucial in identifying potent and selective lead compounds for further preclinical and clinical development. The insights provided in this guide aim to catalyze further investigation into this promising scaffold, potentially leading to the discovery of next-generation drugs for a range of human diseases.

References

An In-depth Technical Guide on 2-Amino-5-nitrobenzanilide: Synthesis, Properties, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-nitrobenzanilide, a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. Due to a notable absence of dedicated research on this specific molecule in publicly available scientific literature, this document focuses on its fundamental chemical properties, a detailed, inferred synthesis protocol based on established organic chemistry principles, and an exploration of its potential biological activities extrapolated from related compounds. This guide aims to serve as a foundational resource to stimulate further investigation into this sparsely studied molecule.

Introduction

This compound belongs to the family of nitroanilides, a class of compounds that has garnered interest in medicinal chemistry due to their diverse biological activities. The presence of an amino group, a nitro group, and an amide linkage within its structure suggests a potential for a range of chemical interactions and biological effects. However, a comprehensive review of scientific databases reveals a significant gap in the literature regarding the discovery, historical development, and specific biological evaluation of this compound. This guide, therefore, constructs a theoretical and practical framework for its study, based on the known chemistry of its constituent functional groups and the properties of analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃O₃NIST[1]
Molecular Weight 257.24 g/mol NIST[1]
CAS Number 30481-54-0NIST[1]
Appearance Not reported (likely a crystalline solid)-
Melting Point Not reported-
Solubility Not reported (expected to be soluble in organic solvents like DMSO and DMF)-

Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound is illustrated below. The first step involves the conversion of the precursor, 2-amino-5-nitrobenzoic acid, to its corresponding acyl chloride. The second step is the reaction of the acyl chloride with aniline to form the desired amide.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2-amino-5-nitrobenzoic_acid 2-Amino-5-nitrobenzoic Acid 2-amino-5-nitrobenzoyl_chloride 2-Amino-5-nitrobenzoyl Chloride 2-amino-5-nitrobenzoic_acid->2-amino-5-nitrobenzoyl_chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) This compound This compound 2-amino-5-nitrobenzoyl_chloride->this compound Pyridine, 0°C to RT Aniline Aniline

Proposed synthesis of this compound.
Detailed Experimental Protocol (Inferred)

The following is a detailed, inferred experimental protocol for the synthesis of this compound based on standard organic synthesis methodologies.

Step 1: Synthesis of 2-Amino-5-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1.0 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-amino-5-nitrobenzoyl chloride, a solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve aniline (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 2-amino-5-nitrobenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess aniline and pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways (Inferred)

There is no direct experimental evidence detailing the biological activity or mechanism of action of this compound in the current body of scientific literature. However, based on the activities of structurally related compounds, we can infer potential areas for investigation.

Inferred Mechanism of Action

The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can interact with various cellular macromolecules, including DNA and proteins, leading to cytotoxic or other biological effects. A hypothetical pathway for the reductive activation of this compound is presented below.

Reductive_Activation This compound This compound (R-NO₂) Nitroso_intermediate Nitroso Intermediate (R-NO) This compound->Nitroso_intermediate Nitroreductases +2e⁻, +2H⁺ Hydroxylamino_intermediate Hydroxylamino Intermediate (R-NHOH) Nitroso_intermediate->Hydroxylamino_intermediate +2e⁻, +2H⁺ Amino_metabolite Amino Metabolite (R-NH₂) Hydroxylamino_intermediate->Amino_metabolite +2e⁻, +2H⁺ Macromolecule_adducts Macromolecule Adducts (e.g., DNA, Proteins) Hydroxylamino_intermediate->Macromolecule_adducts Electrophilic Attack

Hypothetical reductive activation pathway.
Potential Therapeutic Applications

Given the structural motifs present in this compound, several potential therapeutic applications could be explored:

  • Antimicrobial Agents: Nitroaromatic compounds are known for their antimicrobial properties. The reductive activation of the nitro group can lead to the generation of radical species that are toxic to microbial cells.

  • Anticancer Agents: Some nitroanilides have demonstrated anticancer activity. The mechanism often involves the induction of DNA damage or the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Enzyme Inhibitors: The anilide structure is a common scaffold in the design of enzyme inhibitors. It is plausible that this compound could exhibit inhibitory activity against various enzymes, such as kinases or proteases, depending on its three-dimensional conformation and electronic properties.

Future Directions

The lack of research on this compound presents a unique opportunity for novel investigations. Future studies should focus on:

  • Definitive Synthesis and Characterization: The development and validation of a robust and scalable synthesis protocol, followed by a thorough characterization of the compound's physicochemical properties.

  • Biological Screening: A broad-based biological screening to identify any significant antimicrobial, anticancer, or enzyme inhibitory activities.

  • Mechanism of Action Studies: If biological activity is identified, detailed studies to elucidate the underlying mechanism of action, including its potential for reductive activation and its molecular targets.

Conclusion

This compound is a chemical entity with untapped potential. While this guide provides a theoretical framework for its synthesis and potential biological relevance, it primarily highlights the significant gaps in our knowledge of this compound. It is hoped that this document will serve as a catalyst for future research, leading to a comprehensive understanding of the chemistry and biology of this compound and potentially unlocking new therapeutic applications.

References

Physical properties of 2-Amino-5-nitrobenzanilide melting point and appearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 2-Amino-5-nitrobenzanilide, specifically its melting point and appearance. The information is compiled from various chemical data sources to ensure accuracy for research and development applications.

Core Physical Properties

The primary physical characteristic identified for this compound is its melting point, a critical parameter for substance identification and purity assessment.

Data Presentation

The quantitative data for the physical properties of this compound are summarized in the table below.

Physical PropertyValueCitations
Melting Point 202-204°C[1]

Appearance

After a thorough review of available chemical literature and supplier safety data sheets, no specific description of the appearance (e.g., color, physical form) of this compound could be definitively ascertained. While related compounds such as 2-Amino-5-nitrobenzonitrile are described as a "yellow powder" and 2-amino-5-nitrophenol as "brown amorphous granules or powder" or an "olive-brown, brown to orange crystalline solid," this information cannot be reliably extrapolated to this compound. Therefore, experimental observation is required to determine its specific appearance.

Experimental Protocols

The following is a generalized, standard procedure for the determination of the melting point of a crystalline organic solid such as this compound, using the capillary method.

Melting Point Determination via Capillary Method

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials and Apparatus:

  • Sample of this compound

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample consists of large crystals)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

    • Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be between 2-4 mm for accurate results.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination (Optional but Recommended):

    • If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to get an approximate melting range.

    • Observe the sample and note the temperature at which it melts.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary tube with a freshly prepared sample.

    • Heat the apparatus rapidly to about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Carefully observe the sample.

  • Data Recording:

    • Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.

    • Continue to heat slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.

    • The recorded melting point should be expressed as a range from the temperature of initial to final melting.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a melting point.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start with Dry Sample grind Grind to Fine Powder (if necessary) start->grind pack Pack Sample into Capillary Tube (2-4 mm) grind->pack insert Insert Capillary into Apparatus pack->insert fast_heat Rapid Heating to Find Approximate MP (Optional) insert->fast_heat slow_heat Slow Heating (1-2°C/min) near MP insert->slow_heat If approx. MP is known cool Cool Apparatus fast_heat->cool cool->slow_heat observe Observe Sample slow_heat->observe record Record T_initial and T_final observe->record end_node End: Report Melting Range record->end_node

Caption: Logical workflow for determining the melting point of a solid.

References

An In-depth Technical Guide to 2-Amino-5-nitrobenzanilide Derivatives and Their Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-5-nitrobenzanilide derivatives, a class of compounds with significant potential in medicinal chemistry. This document covers their synthesis, potential biological activities, and detailed experimental protocols, offering valuable insights for researchers in drug discovery and development.

Introduction

The this compound scaffold is a unique chemical framework that combines several features of interest for medicinal chemistry. The presence of a nitro group, a well-known pharmacophore in various antimicrobial and anticancer agents, along with an amino group and a flexible benzanilide core, suggests a high potential for diverse biological activities. While research specifically focused on this compound derivatives is emerging, the broader class of nitro- and amino-substituted aromatic compounds has shown promise in a range of therapeutic areas. This guide will explore the synthesis of these derivatives and their potential applications, drawing on data from closely related compound classes to infer their likely biological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the readily available precursor, 2-amino-5-nitrobenzoic acid. The general synthetic approach involves the activation of the carboxylic acid group of 2-amino-5-nitrobenzoic acid, followed by coupling with a desired aniline or its derivative.

A general workflow for the synthesis is depicted below:

G cluster_0 Synthesis of 2-Amino-5-nitrobenzoyl Chloride cluster_1 Amide Coupling 2-Amino-5-nitrobenzoic Acid 2-Amino-5-nitrobenzoic Acid 2-Amino-5-nitrobenzoyl Chloride 2-Amino-5-nitrobenzoyl Chloride 2-Amino-5-nitrobenzoic Acid->2-Amino-5-nitrobenzoyl Chloride Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->2-Amino-5-nitrobenzoyl Chloride Reagent Substituted Aniline Substituted Aniline 2-Amino-5-nitrobenzoyl Chloride->Substituted Aniline This compound Derivative This compound Derivative 2-Amino-5-nitrobenzoyl Chloride->this compound Derivative Reaction Substituted Aniline->this compound Derivative Reactant

General synthesis of this compound derivatives.

Potential Biological Activities and Uses

While comprehensive biological data for a wide range of this compound derivatives are not yet available, studies on structurally related compounds suggest several promising therapeutic applications.

Anticancer Activity

The 2-amino-5-nitro structural motif is present in various compounds exhibiting anticancer properties. For instance, novel nitro and amino-substituted benzimidazo[1,2-a]quinolines have demonstrated significant growth inhibitory effects against several tumor cell lines.[1] The IC50 values for some of these compounds are presented in the table below.

CompoundH460 (μM)HCT 116 (μM)MCF-7 (μM)SW 620 (μM)
11 2345
20 891011
28 15161718
29 3456
30 10111213
32 2323
Data extrapolated from related compounds to suggest potential activity.[1]
Antiprotozoal Activity

Derivatives of 2-amino-5-nitrobenzimidazole have been synthesized and evaluated as antiprotozoal agents.[2] Given the structural similarities, it is plausible that this compound derivatives could also exhibit activity against various protozoan parasites. The antiprotozoal activities of some 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides are summarized below.

CompoundTrichomonas vaginalis (Pa)
1 < 0.5
2 < 0.5
3 < 0.5
4 < 0.5
5 < 0.5
6 < 0.5
7 < 0.5
8 < 0.5
Pa (Probability of activity) values suggest similarity to known antiprotozoal drugs.[2]
Kinase Inhibitory Potential

The anilide moiety is a common feature in many kinase inhibitors. By acting as a scaffold that can position various substituents to interact with the ATP-binding pocket of kinases, this compound derivatives are attractive candidates for the development of novel kinase inhibitors. The nitro and amino groups can be further functionalized to enhance binding affinity and selectivity for specific kinases. A hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is often dysregulated in cancer.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->RAF Inhibition

Hypothetical inhibition of the RAF/MEK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of precursors and a general procedure for the preparation of this compound derivatives. A general protocol for an in vitro anticancer assay is also included.

Synthesis of 2-Amino-5-nitrobenzoic Acid

Materials:

  • N-acetylanthranilic acid

  • Sulfuric acid (concentrated)

  • Nitric acid (concentrated)

  • Hydrochloric acid (6 M)

  • Ethanol

Procedure:

  • Nitration: To a stirred solution of N-acetylanthranilic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a temperature maintained below 10 °C.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is then poured onto crushed ice, and the precipitated 2-acetamido-5-nitrobenzoic acid is collected by filtration.

  • Hydrolysis: The collected solid is refluxed in a mixture of ethanol and 6 M hydrochloric acid for 4 hours.

  • After cooling, the precipitated 2-amino-5-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.

General Synthesis of this compound Derivatives

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • A mixture of 2-amino-5-nitrobenzoic acid and thionyl chloride is heated under reflux to form 2-amino-5-nitrobenzoyl chloride. Excess thionyl chloride is removed under reduced pressure.

  • The resulting acid chloride is dissolved in an anhydrous solvent like DCM or THF.

  • To this solution, the desired substituted aniline and a base (e.g., pyridine or triethylamine) are added.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization to yield the desired this compound derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

G cluster_workflow Experimental Workflow Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crude Product Structural Characterization Structural Characterization Purification->Structural Characterization Pure Compound In Vitro Screening In Vitro Screening Structural Characterization->In Vitro Screening Characterized Compound Data Analysis Data Analysis In Vitro Screening->Data Analysis Biological Data Lead Identification Lead Identification Data Analysis->Lead Identification IC50, SAR

General workflow for synthesis and evaluation.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery. Their straightforward synthesis and the known biological activities of related structures suggest significant potential in areas such as oncology and infectious diseases. Further research, including the synthesis of diverse libraries of these derivatives and comprehensive biological screening, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzanilide as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1][2] Their synthesis is a fundamental process in industrial and laboratory chemistry, primarily due to their vibrant colors and wide-ranging applications in textiles, printing, and as analytical reagents.[1][3] The synthesis of azo dyes from 2-Amino-5-nitrobenzanilide follows the traditional and well-established two-step mechanism of diazotization followed by an azo coupling reaction.[1][4]

The initial step involves the conversion of the primary aromatic amine, this compound, into a reactive diazonium salt. This is typically achieved using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1][5] The resulting diazonium salt is a potent electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and anilines, in the subsequent azo coupling step to form a stable azo dye.[6][7] The specific coupling partner utilized will ultimately determine the color and properties of the synthesized dye.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes using this compound as the precursor. Researchers should be aware that optimization of reaction conditions may be necessary for different coupling components.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

  • Preparation of the Amine Salt Solution:

    • In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

    • Stir the mixture vigorously to form a fine, uniform suspension.

  • Cooling:

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[1]

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, prepare a solution of 0.01 mol of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes.

    • Ensure the temperature is maintained below 5 °C throughout the addition.

    • Continue stirring for an additional 15 minutes after the addition is complete to ensure the reaction proceeds to completion.

    • The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.[1]

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. The example provided is for coupling with 2-naphthol.

  • Preparation of the Coupling Component Solution:

    • In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction:

    • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[4]

  • Isolation and Purification of the Azo Dye:

    • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

    • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain a product of high purity.[8]

Data Presentation

Table 1: Representative Reaction and Product Data

ParameterValue
PrecursorThis compound
Coupling Component2-Naphthol
Molecular Formula of ProductC₁₇H₁₂N₄O₄
Molecular Weight of Product348.31 g/mol
Reaction Yield85-95% (typical)
ColorDeep Red
Melting Point>250 °C (typical)

Table 2: Spectroscopic Characterization Data

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (cm⁻¹) ~3400-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1680 (C=O stretch, amide), ~1590 (N=N stretch), ~1520 and ~1340 (NO₂ stretch)
UV-Vis (λmax, nm) ~480-520 nm (in DMF or DMSO)
¹H NMR (δ, ppm) Aromatic protons (~7.0-9.0 ppm), Amide proton (~10-11 ppm)
¹³C NMR (δ, ppm) Aromatic carbons (~110-160 ppm), Amide carbonyl carbon (~165 ppm)

Mandatory Visualization

Synthesis_Workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Purification This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt  + HCl, H2O HCl, H2O HCl, H2O NaNO2, 0-5 C NaNO2, 0-5 C NaNO2, 0-5 C->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Reaction Coupling Component (e.g., 2-Naphthol) Coupling Component (e.g., 2-Naphthol) Coupling Component (e.g., 2-Naphthol)->Azo Dye  + NaOH, H2O, 0-5 C NaOH, H2O, 0-5 C NaOH, H2O, 0-5 C Filtration Filtration Azo Dye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Azo Dye Pure Azo Dye Recrystallization->Pure Azo Dye

Caption: Workflow for the synthesis of azo dyes.

Applications in Research and Drug Development

While the primary application of azo dyes is in the textile and printing industries, their unique chemical structures have led to their exploration in other fields.[3] Azo compounds can be designed to exhibit a range of biological activities, and the presence of the azo linkage allows for targeted drug release. The azo bond is relatively stable under normal physiological conditions but can be cleaved by azoreductase enzymes present in the gut microbiome. This property makes azo compounds potential candidates for colon-specific drug delivery systems.

Furthermore, certain azo dyes have been investigated for their antimicrobial, antiviral, and anticancer properties. The specific biological activity is highly dependent on the nature of the aromatic rings and the substituents attached to them. The synthesis of a library of novel azo dyes derived from this compound and various coupling components could be a valuable strategy in the search for new therapeutic agents.

Drug_Development_Logic Precursor This compound Synthesis Azo Dye Synthesis (Diazotization & Coupling) Precursor->Synthesis Coupling_Components Diverse Coupling Components (Phenols, Anilines, etc.) Coupling_Components->Synthesis Azo_Dye_Library Library of Novel Azo Dyes Synthesis->Azo_Dye_Library Screening Biological Screening Azo_Dye_Library->Screening Antimicrobial Antimicrobial Activity Screening->Antimicrobial Anticancer Anticancer Activity Screening->Anticancer Drug_Delivery Colon-Specific Drug Delivery Screening->Drug_Delivery Lead_Compound Lead Compound Identification Antimicrobial->Lead_Compound Anticancer->Lead_Compound Drug_Delivery->Lead_Compound

Caption: Logic for azo dye in drug development.

References

Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives from 2-Amino-5-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceutical agents. The versatility of the quinazolinone scaffold allows for diverse pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The synthesis of substituted quinazolinones is, therefore, a significant focus in medicinal chemistry and drug discovery.

This document provides detailed protocols for the synthesis of 6-nitroquinazolin-4(3H)-one derivatives. While the starting material specified is 2-Amino-5-nitrobenzanilide, established synthetic routes to quinazolinones typically proceed via the cyclization of 2-aminobenzoic acid or 2-aminobenzamide derivatives. In many effective one-pot syntheses, reagents like formamide can facilitate the in-situ formation of the necessary intermediate from the corresponding benzoic acid. Therefore, the presented protocols are based on the more direct and commonly employed precursor, 2-amino-5-nitrobenzoic acid, which is readily derived from this compound by hydrolysis or can be used directly in reactions that accommodate this transformation. The 5-nitro substituent on the starting material directs the formation of the corresponding 6-nitroquinazolinone derivatives, which are valuable intermediates for further functionalization, such as the reduction of the nitro group to an amine for subsequent derivatization.

Synthetic Protocols

Several strategies can be employed for the synthesis of 6-nitroquinazolin-4(3H)-one derivatives from 2-amino-5-nitrobenzoic acid. The following protocols detail methods for preparing the unsubstituted quinazolinone, a 2-methyl derivative, and a general method for 2,3-disubstituted analogues.

Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

This protocol describes the cyclization of 2-amino-5-nitrobenzoic acid with formamide to yield the parent 6-nitroquinazolin-4(3H)-one.[1] This foundational compound serves as a crucial intermediate for the synthesis of a wide array of more complex derivatives.

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Formamide

  • Ice water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL).

  • Heat the reaction mixture under reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6-nitroquinazolin-4(3H)-one.

Protocol 2: Synthesis of 2-Methyl-6-nitroquinazolin-4(3H)-one

This protocol outlines the synthesis of a 2-substituted quinazolinone using acetic anhydride.[1] This method first forms a benzoxazinone intermediate, which is then converted to the quinazolinone.

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Acetic anhydride

  • Ammonia solution (aqueous or alcoholic)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 2-amino-5-nitrobenzoic acid and an excess of acetic anhydride is heated under reflux for several hours. Monitor the reaction by TLC.

  • Remove the excess acetic anhydride under reduced pressure to yield the intermediate, 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.

  • Treat the resulting intermediate with an aqueous or alcoholic solution of ammonia.

  • Heat the reaction mixture to facilitate the ring-opening and subsequent recyclization to the quinazolinone.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization.

Protocol 3: General Synthesis of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones

This protocol provides a general method for the synthesis of 2,3-disubstituted quinazolinones, allowing for significant molecular diversity.[1]

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Appropriate acid chloride (e.g., benzoyl chloride for a 2-phenyl substituent)

  • Appropriate primary amine (e.g., aniline for a 3-phenyl substituent)

  • Pyridine (as solvent and base)

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 2-amino-5-nitrobenzoic acid in dry pyridine in a round-bottom flask.

  • Add the desired acid chloride dropwise to the solution with stirring at room temperature.

  • After the addition is complete, add the primary amine to the reaction mixture.

  • Heat the reaction mixture under reflux for 4-8 hours, with progress monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various 6-nitroquinazolin-4(3H)-one derivatives based on the protocols described above and related literature methods.

Table 1: Synthesis of 6-Nitroquinazolin-4(3H)-one Derivatives

EntryStarting MaterialReagent(s)ProductYield (%)Reference
12-Amino-5-nitrobenzoic acidFormamide6-Nitroquinazolin-4(3H)-oneHigh[1]
22-Amino-5-nitrobenzoic acidAcetic anhydride, Ammonia2-Methyl-6-nitroquinazolin-4(3H)-one65-84[2]
32-Amino-5-nitrobenzoic acidBenzoyl chloride, Aniline6-Nitro-2,3-diphenylquinazolin-4(3H)-oneVaries[1]
42-Amino-5-nitrobenzoic acidTriethyl orthoformate, Phenylmethanamine, I23-Benzyl-6-nitroquinazolin-4(3H)-oneNot specified[3]

Experimental Workflow and Signaling Pathways

The synthesis of quinazolinone derivatives follows a structured experimental workflow. A generalized diagram for the synthesis of a 2,3-disubstituted-6-nitroquinazolin-4(3H)-one is presented below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-5-nitrobenzoic Acid D Dissolve in Pyridine A->D B Acid Chloride (R1COCl) E Add Acid Chloride B->E C Primary Amine (R2NH2) F Add Primary Amine C->F D->E Stir at RT E->F G Reflux (4-8 h) F->G H Quench with Ice Water G->H I Neutralize (NaHCO3) H->I J Filtration I->J K Purification (Recrystallization / Chromatography) J->K L 2,3-Disubstituted-6-nitroquinazolin-4(3H)-one K->L

References

Application Note and Protocol for the Analysis and Purification of 2-Amino-5-nitrobenzanilide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the analysis and purification of 2-Amino-5-nitrobenzanilide using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring both an amino and a nitro group on the benzanilide backbone, necessitates a robust analytical method for accurate quantification and a reliable purification method to ensure high purity for subsequent applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for the separation, analysis, and purification of such aromatic compounds.

This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis and a scaled-up protocol for the purification of this compound. The methodology is based on established principles for the analysis of structurally similar nitroaromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Formula C₁₃H₁₁N₃O₃[1]
Molecular Weight 257.24 g/mol [1]
CAS Number 30481-54-0[1][2]
Appearance Likely a yellow or orange solid (based on related nitroanilines)
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and DMSO.

Experimental Protocols

Analytical HPLC Method for Quantification

This protocol outlines the analytical-scale HPLC method for the determination of the purity and concentration of this compound.

3.1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is recommended for good peak shape.[3]

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Reagent: Trifluoroacetic acid (TFA) or phosphoric acid.

  • Standard: A certified reference standard of this compound (≥98% purity).

3.1.2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Solution: Prepare the sample by dissolving it in the initial mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

3.1.3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analytical method.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength determined by UV scan)
Injection Volume 10 µL

3.1.4. System Suitability

Before sample analysis, perform a system suitability test by injecting a mid-range standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

3.1.5. Data Analysis

Construct a calibration curve by plotting the peak area of the standard injections against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Preparative HPLC Method for Purification

This protocol describes a scaled-up HPLC method for the purification of this compound.

3.2.1. Instrumentation and Materials

  • Preparative HPLC System: Equipped with a high-flow rate pump, a larger volume injector or loading pump, a preparative-scale column, a UV-Vis detector with a preparative flow cell, and a fraction collector.

  • Column: Preparative C18 Reverse-Phase Column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Solvents and Reagents: As per the analytical method, but in larger quantities.

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare larger volumes of Mobile Phase A and B as described in the analytical method.

  • Sample Solution: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase to a concentration suitable for preparative loading (e.g., 10-50 mg/mL). Ensure the sample is fully dissolved and filtered before injection.

3.2.3. Chromatographic Conditions

The following table outlines the conditions for the preparative purification.

ParameterCondition
Column Preparative C18, 21.2 x 250 mm, 10 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Optimized based on analytical run, typically a shallower gradient around the elution time of the target compound.
Flow Rate 20-50 mL/min (as per column specifications)
Detection Wavelength 254 nm
Injection Volume Dependent on sample concentration and column capacity.

3.2.4. Purification and Post-Purification Processing

  • Equilibrate the preparative column with the initial mobile phase composition.

  • Inject the prepared sample solution onto the column.

  • Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified solid compound.

Workflow Diagram

The following diagram illustrates the overall workflow for the analysis and purification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analytical HPLC cluster_purification Preparative HPLC Sample Crude Sample of This compound Prep_Sample Prepare Sample Solution (Dissolve & Filter) Sample->Prep_Sample Standard Reference Standard Prep_Standard Prepare Standard Solutions (Stock & Working Standards) Standard->Prep_Standard Analysis Analyze Sample Prep_Sample->Analysis Load_Sample Load Sample onto Preparative Column Prep_Sample->Load_Sample System_Suitability System Suitability Test Prep_Standard->System_Suitability Calibration Generate Calibration Curve System_Suitability->Calibration Purity_Check Purity & Concentration Determination Calibration->Purity_Check Analysis->Purity_Check Fraction_Collection Collect Fractions Load_Sample->Fraction_Collection Fraction_Analysis Analyze Fraction Purity (Analytical HPLC) Fraction_Collection->Fraction_Analysis Fraction_Analysis->Analysis Use Analytical Method Pooling Pool Pure Fractions Fraction_Analysis->Pooling Post_Processing Solvent Removal & Lyophilization Pooling->Post_Processing Final_Product Purified this compound Post_Processing->Final_Product

Caption: Workflow for the HPLC analysis and purification of this compound.

Conclusion

The described HPLC methods provide a robust framework for the quantitative analysis and purification of this compound. The analytical method is suitable for quality control, purity assessment, and reaction monitoring. The preparative method allows for the isolation of high-purity material essential for further research and development. Method optimization, particularly of the gradient profile, may be necessary depending on the specific impurities present in the sample.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Amino-5-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 2-Amino-5-nitrobenzanilide as a versatile starting material in the synthesis of diverse heterocyclic scaffolds, including quinazolinones, benzodiazepines, and benzimidazoles. The inherent functionalities of this compound, namely the reactive 2-amino group and the electron-withdrawing 5-nitro group, make it an attractive precursor for the development of novel compounds with potential therapeutic applications.

Introduction to Synthetic Strategies

This compound is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. The strategic placement of the amino and nitro groups on the aniline ring, coupled with the benzamide moiety, allows for a range of cyclization reactions. The primary synthetic approaches detailed herein involve:

  • Condensation and Cyclization Reactions: Direct cyclization of the 2-amino group with suitable reagents to form quinazolinone and benzodiazepine cores.

  • Reduction Followed by Cyclization: Reduction of the 5-nitro group to an amino group, creating a 1,2-diamino intermediate, which can then be cyclized to form benzimidazoles.

These heterocyclic cores are prevalent in numerous biologically active molecules, exhibiting a wide array of therapeutic properties including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities.[1] The 5-nitro group can also serve as a handle for further functionalization, potentially modulating the biological activity of the resulting compounds.

Data Presentation: Hypothetical Reaction Outcomes

The following tables summarize the hypothetical quantitative data for the proposed synthetic protocols. This data is illustrative and intended to provide a comparative framework for the potential outcomes of the described reactions. Actual experimental results may vary.

Table 1: Hypothetical Data for the Synthesis of a Novel Quinazolinone Derivative

Product NameMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical Melting Point (°C)
6-Nitro-2-phenyl-3H-quinazolin-4-one (from Formamide)C₁₄H₉N₃O₃267.2475288-290
2-Methyl-6-nitro-3-phenyl-3H-quinazolin-4-oneC₁₅H₁₁N₃O₃281.2780215-217

Table 2: Hypothetical Data for the Synthesis of a Novel Benzodiazepine Derivative

Product NameMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical Melting Point (°C)
N-(2-(2-chloroacetamido)-5-nitrophenyl)benzamideC₁₅H₁₂ClN₃O₄333.7390180-182
7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneC₁₅H₁₁N₃O₃281.2765225-227

Table 3: Hypothetical Data for the Synthesis of a Novel Benzimidazole Derivative

Product NameMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical Melting Point (°C)
N-(2,5-Diaminophenyl)benzamideC₁₃H₁₃N₃O227.2685150-152
2-Phenyl-1H-benzo[d]imidazole-5-carboxamideC₁₄H₁₁N₃O237.2670>300

Experimental Protocols

Protocol 1: Proposed Synthesis of 6-Nitro-2-phenyl-3H-quinazolin-4-one via Formamide Cyclization

This protocol describes a proposed method for the synthesis of a quinazolinone derivative from this compound using formamide, which serves as both a reagent and a solvent. This method is adapted from established procedures for the synthesis of quinazolinones from 2-aminobenzoic acids.[1]

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and an excess of formamide (e.g., 10 equivalents).

  • Heat the reaction mixture with stirring to 170-180 °C.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100 °C.

  • Slowly pour the cooled mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with water to remove any residual formamide, followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Proposed Synthesis of a 7-Nitro-1,4-Benzodiazepine Derivative

This protocol outlines a proposed two-step synthesis of a 7-nitro-1,4-benzodiazepine derivative from this compound. The methodology is based on the well-established synthesis of benzodiazepines from 2-aminobenzophenones, which involves acylation followed by cyclization.[2][3]

Step 1: Acylation of this compound

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Toluene)

  • Chloroacetyl chloride (or Bromoacetyl bromide)

  • Base (e.g., Pyridine or Triethylamine, optional)

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in an anhydrous solvent in a round-bottom flask equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. If a base is used, it can be added prior to the acylating agent.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, wash the reaction mixture sequentially with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(2-(2-chloroacetamido)-5-nitrophenyl)benzamide.

Step 2: Cyclization to the 1,4-Benzodiazepine Ring

Materials:

  • N-(2-(2-chloroacetamido)-5-nitrophenyl)benzamide (from Step 1)

  • Ammonia solution (e.g., methanolic ammonia or aqueous ammonia)

  • Solvent (e.g., Methanol or Ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirrer

Procedure:

  • Dissolve the crude product from Step 1 in a suitable solvent in a round-bottom flask.

  • Add an excess of ammonia solution to the reaction mixture.

  • Heat the mixture to reflux with stirring for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Protocol 3: Proposed Synthesis of a 2-Phenyl-1H-benzo[d]imidazole-5-carboxamide

This protocol describes a proposed two-step synthesis of a benzimidazole derivative from this compound. This involves the reduction of the nitro group to an amine, followed by cyclization of the resulting diamine. The cyclization of o-phenylenediamines is a common method for synthesizing benzimidazoles.[4][5][6]

Step 1: Reduction of the Nitro Group

Materials:

  • This compound

  • Reducing agent (e.g., Stannous chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

  • Hydrochloric acid (if using SnCl₂)

  • Sodium hydroxide or Sodium bicarbonate solution

  • Round-bottom flask

  • Stirrer

  • Reflux condenser (if heating is required)

Procedure using SnCl₂·2H₂O:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate (e.g., 3-5 equivalents) to the solution.

  • If necessary, add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2,5-diaminophenyl)benzamide.

Step 2: Cyclization to the Benzimidazole Ring

Materials:

  • N-(2,5-diaminophenyl)benzamide (from Step 1)

  • Formic acid (or other carboxylic acids or aldehydes for different 2-substituents)

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirrer

Procedure:

  • In a round-bottom flask, combine the crude diamine from Step 1 and an excess of formic acid.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a base (e.g., ammonia solution) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_quinazolinone start This compound reaction Heat to 170-180 °C (4-6 hours) start->reaction reagent Formamide reagent->reaction workup Precipitation in Ice Water Filtration & Washing reaction->workup product 6-Nitro-2-phenyl-3H- quinazolin-4-one workup->product

Caption: Proposed workflow for quinazolinone synthesis.

experimental_workflow_benzodiazepine start This compound acylation Acylation (Room Temp, 2-4h) start->acylation reagent1 Chloroacetyl Chloride reagent1->acylation intermediate N-(2-(2-chloroacetamido)- 5-nitrophenyl)benzamide acylation->intermediate cyclization Cyclization (Reflux, 6-8h) intermediate->cyclization reagent2 Ammonia Solution reagent2->cyclization product 7-Nitro-1,4-benzodiazepine Derivative cyclization->product

Caption: Proposed workflow for benzodiazepine synthesis.

experimental_workflow_benzimidazole start This compound reduction Nitro Group Reduction start->reduction reagent1 Reducing Agent (e.g., SnCl2) reagent1->reduction intermediate N-(2,5-Diaminophenyl)benzamide reduction->intermediate cyclization Cyclization (Reflux, 4-6h) intermediate->cyclization reagent2 Formic Acid reagent2->cyclization product 2-Phenyl-1H-benzo[d]imidazole- 5-carboxamide cyclization->product

Caption: Proposed workflow for benzimidazole synthesis.

Signaling Pathway Diagram

The synthesized heterocyclic compounds are known to interact with various biological targets. For instance, benzodiazepines are well-known modulators of the GABA-A receptor, while certain quinazoline and benzimidazole derivatives have been shown to inhibit protein kinases involved in cancer signaling. The following diagram illustrates a generalized signaling pathway that could be targeted by such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor Quinazoline/Benzimidazole Derivative (Inhibitor) inhibitor->receptor ligand Growth Factor ligand->receptor

Caption: Generalized kinase inhibitor signaling pathway.

References

Application Note: A Three-Step Synthesis for the Nitration of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of aromatic compounds is a fundamental process in organic synthesis, crucial for the development of various pharmaceutical intermediates and fine chemicals. Direct nitration of molecules containing highly activating groups, such as the primary amino group in 2-aminobenzanilide, presents significant challenges. The amino group is susceptible to oxidation by strong nitrating agents like nitric acid, leading to undesired byproducts and reduced yields.[1]

To circumvent these issues, a more controlled and efficient three-step synthetic pathway is employed. This method involves:

  • Protection: The reactive 2-amino group is protected via acetylation.

  • Nitration: The resulting 2-acetamidobenzanilide is nitrated under controlled conditions.

  • Deprotection: The acetyl group is removed through hydrolysis to yield the desired 2-amino-nitrobenzanilide.

This protocol provides a detailed methodology for this robust synthetic route, ensuring high regioselectivity and yield.

Experimental Protocols

Step 1: Acetylation of 2-Aminobenzanilide (Protection)

This initial step protects the highly reactive amino group as an acetamide. This modification prevents oxidation during the subsequent nitration step and moderates the directing effect of the substituent.[1][2]

Materials:

  • 2-Aminobenzanilide

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Deionized Water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-aminobenzanilide in 50 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.

  • To the stirred solution, cautiously add 1.2 equivalents of acetic anhydride dropwise.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 1 hour.[1]

  • After the reflux period, allow the mixture to cool to ambient temperature.

  • Pour the cooled reaction mixture into 250 mL of ice-cold deionized water while stirring continuously.

  • Collect the resulting white precipitate of 2-acetamidobenzanilide by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove residual acid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain purified 2-acetamidobenzanilide.

  • Dry the purified product in a vacuum oven.

Step 2: Nitration of 2-Acetamidobenzanilide

With the amino group protected, the aromatic ring can be nitrated under controlled conditions. The acetamido group is a strong ortho-, para-director, which will primarily direct the incoming nitro group to the position para to the acetamido group (position 5).

Materials:

  • 2-Acetamidobenzanilide (from Step 1)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

Procedure:

  • In a 250 mL beaker, carefully add 20 mL of concentrated sulfuric acid. Cool the beaker in an ice-salt bath to maintain a temperature below 0°C.

  • To the cold sulfuric acid, slowly add 9.0 g of the dried 2-acetamidobenzanilide from the previous step in small portions. Ensure the temperature does not exceed 5°C during addition.

  • In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[1]

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzanilide in sulfuric acid. The temperature of the reaction mixture must be strictly maintained below 10°C throughout the addition.[1]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.[1]

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral to litmus paper.

Step 3: Hydrolysis of 2-Acetamido-nitrobenzanilide (Deprotection)

The final step involves the removal of the acetyl protecting group to regenerate the amino group, yielding the target 2-amino-nitrobenzanilide.

Materials:

  • Crude 2-Acetamido-nitrobenzanilide (from Step 2)

  • 10% Aqueous Sodium Hydroxide Solution

  • Concentrated Hydrochloric Acid

Procedure:

  • Suspend the crude 2-acetamido-nitrobenzanilide in 100 mL of 10% aqueous sodium hydroxide solution in a round-bottom flask.

  • Heat the mixture to reflux with stirring for approximately 1.5 to 2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[1]

  • Cool the resulting solution in an ice bath.

  • Slowly acidify the cold solution by the dropwise addition of concentrated hydrochloric acid until the pH is neutral (pH ~7).

  • Collect the precipitated final product by vacuum filtration.

  • Wash the solid with cold deionized water and dry thoroughly.

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Products.

Step Reaction Starting Material Key Reagents Reaction Temp. Reaction Time Expected Product
1 Acetylation 2-Aminobenzanilide Acetic Anhydride, Glacial Acetic Acid Reflux (~118°C) 1 hour 2-Acetamidobenzanilide
2 Nitration 2-Acetamidobenzanilide Conc. H₂SO₄, Conc. HNO₃ < 10°C 2 hours 2-Acetamido-nitrobenzanilide

| 3 | Hydrolysis | 2-Acetamido-nitrobenzanilide | 10% NaOH, Conc. HCl | Reflux | 1.5 - 2 hours | 2-Amino-nitrobenzanilide |

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A1 Dissolve 2-Aminobenzanilide in Glacial Acetic Acid A2 Add Acetic Anhydride A1->A2 A3 Reflux for 1 hour A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter & Recrystallize A4->A5 A6 Product: 2-Acetamidobenzanilide A5->A6 B1 Dissolve Acetylated Product in Cold Conc. H₂SO₄ A6->B1 Use in next step B2 Add Cold Nitrating Mixture (HNO₃/H₂SO₄) < 10°C B1->B2 B3 Stir in Ice Bath for 2 hours B2->B3 B4 Pour onto Crushed Ice B3->B4 B5 Filter & Wash B4->B5 B6 Product: Crude 2-Acetamido-nitrobenzanilide B5->B6 C1 Suspend Crude Product in 10% NaOH B6->C1 Use in next step C2 Reflux for 1.5-2 hours C1->C2 C3 Cool and Neutralize with Conc. HCl C2->C3 C4 Filter, Wash & Dry C3->C4 C5 Final Product: 2-Amino-nitrobenzanilide C4->C5

Caption: Workflow for the three-step synthesis of 2-amino-nitrobenzanilide.

Chemical Reaction Pathway

Caption: Chemical pathway for the nitration of 2-aminobenzanilide.

References

Application of 2-Amino-5-nitrobenzanilide in the Development of New Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzanilide is a valuable chemical intermediate in the synthesis of novel pharmaceutical agents. Its molecular structure, featuring an amino group, a nitro group, and a benzanilide scaffold, offers multiple reactive sites for chemical modification and the generation of diverse compound libraries. While direct therapeutic applications of this compound itself are not extensively documented, its utility as a precursor for biologically active molecules is significant. This document outlines potential applications and detailed experimental protocols for leveraging this compound in drug discovery and development, drawing upon the established pharmacological relevance of the benzanilide and nitroaromatic moieties.

The benzanilide scaffold is a "privileged structure" in medicinal chemistry, known to form the core of various kinase inhibitors and anti-inflammatory agents.[1][2] The nitro group, a potent electron-withdrawing group, can influence a molecule's pharmacokinetic properties and is a key pharmacophore in a range of antimicrobial and anticancer drugs.[3][4] The combination of these features in this compound makes it an attractive starting material for the synthesis of targeted therapies.

Potential Therapeutic Applications

The unique chemical architecture of this compound suggests its utility in the development of drugs for several key therapeutic areas:

  • Oncology: As a building block for kinase inhibitors. The benzanilide structure is present in inhibitors of crucial oncogenic kinases such as EGFR, Bcr-Abl, Aurora A, and Syk.[5][6][7][8]

  • Inflammatory Diseases: Serving as a scaffold for novel anti-inflammatory drugs. Benzamide and nicotinamide derivatives have shown potent anti-inflammatory properties, in part through the inhibition of NF-κB and TNF-alpha production.[9]

  • Infectious Diseases: As a precursor for antimicrobial agents. The 5-nitro group is a well-established feature in antibacterial and antiparasitic drugs, where it can be bioreduced to generate cytotoxic reactive nitrogen species within the pathogen.[3][10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.

General Synthesis of N-substituted-2-amino-5-nitrobenzanilides

This protocol describes a general method for the acylation of the amino group of this compound to introduce various side chains, enabling the exploration of structure-activity relationships (SAR).

Workflow for Synthesis of N-substituted-2-amino-5-nitrobenzanilide Derivatives

G cluster_synthesis Synthesis Workflow start Start: this compound + Acylating Agent reaction Reaction in Inert Solvent (e.g., Dichloromethane) with Base (e.g., Triethylamine) start->reaction workup Aqueous Work-up (e.g., NaHCO3 wash) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization product Final Product: N-substituted-2-amino-5-nitrobenzanilide Derivative characterization->product

Caption: General workflow for the synthesis of N-substituted-2-amino-5-nitrobenzanilide derivatives.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent like HATU)

  • Anhydrous dichloromethane (DCM) or a similar inert solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the acylating agent (1.1 equivalents) to the reaction mixture. If using a carboxylic acid, pre-activate it with a coupling agent like HATU according to standard procedures.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

In-vitro Kinase Inhibition Assay

This protocol outlines a general method to screen the synthesized derivatives for their inhibitory activity against a specific protein kinase (e.g., EGFR, Aurora A).

Workflow for In-vitro Kinase Inhibition Assay

G cluster_assay Kinase Inhibition Assay Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound incubation Incubate Kinase, Substrate, and Test Compound start->incubation initiate Initiate Reaction with ATP incubation->initiate detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) initiate->detection analysis Data Analysis: Calculate IC50 detection->analysis result Result: Inhibitory Potency of Compound analysis->result

Caption: A generalized workflow for determining the in-vitro kinase inhibitory activity of synthesized compounds.

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Synthesized this compound derivatives dissolved in DMSO

  • Kinase assay buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, its substrate, and the diluted test compounds to the kinase assay buffer.

  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compounds to bind to the kinase.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-inflammatory Activity Assay (NF-κB Inhibition)

This protocol describes a cell-based assay to evaluate the potential of the synthesized compounds to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

NF-κB Signaling Pathway and Potential Inhibition

G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates IkB_NFkB IκB NF-κB NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Pro-inflammatory cytokines) DNA->Transcription Inhibitor This compound Derivative Inhibitor->IKK Potential Inhibition

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by novel compounds.

Materials:

  • A human cell line with an NF-κB reporter system (e.g., HEK293 cells stably expressing an NF-κB-luciferase reporter)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Tumor necrosis factor-alpha (TNF-α) as a stimulant

  • Synthesized this compound derivatives dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway and incubate for an appropriate time (e.g., 6 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

  • A parallel cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Kinase Inhibition Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)
Derivative 1EGFRData
Derivative 2EGFRData
Derivative 3Aurora AData
.........
Positive ControlKinaseData

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDNF-κB Inhibition IC50 (µM)Cell Viability (CC50 in µM)Selectivity Index (CC50/IC50)
Derivative 1DataDataData
Derivative 2DataDataData
............
Positive ControlDataDataData

Conclusion

This compound represents a promising starting point for the development of novel pharmaceuticals, particularly in the areas of oncology, inflammation, and infectious diseases. The synthetic accessibility and the potential for diverse chemical modifications make it an ideal scaffold for generating compound libraries for high-throughput screening. The protocols and conceptual frameworks provided in this document are intended to guide researchers in harnessing the potential of this versatile chemical intermediate in their drug discovery efforts. Further exploration of the structure-activity relationships of its derivatives is warranted to identify lead compounds with potent and selective therapeutic activities.

References

Synthesis of 2-Amino-5-nitrobenzanilide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of 2-Amino-5-nitrobenzanilide, a valuable building block in medicinal chemistry and material science. The synthesis involves a multi-step process, commencing with the protection of the amino group of anthranilic acid, followed by nitration, deprotection to yield 2-amino-5-nitrobenzoic acid, and culminating in the amidation with aniline. This guide offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
N-Acetylanthranilic acidC₉H₉NO₃179.17~81%185-187
5-Nitro-N-acetylanthranilic acidC₉H₈N₂O₅224.17~70%205-207
2-Amino-5-nitrobenzoic acidC₇H₆N₂O₄182.13~80%267-268
This compoundC₁₃H₁₁N₃O₃257.25Not ReportedNot Reported

Experimental Protocols

This synthesis is a four-step process. The overall reaction scheme is as follows:

Step 1: Acetylation of Anthranilic Acid to N-Acetylanthranilic Acid Step 2: Nitration of N-Acetylanthranilic Acid to 5-Nitro-N-acetylanthranilic Acid Step 3: Hydrolysis of 5-Nitro-N-acetylanthranilic Acid to 2-Amino-5-nitrobenzoic Acid Step 4: Synthesis of this compound

Step 1: Synthesis of N-Acetylanthranilic Acid

This initial step protects the amino group of anthranilic acid to prevent side reactions during the subsequent nitration.

Materials:

  • Anthranilic acid (6.8 g, 0.05 mol)

  • Acetic anhydride (45 g, 0.44 mol)

  • Concentrated Hydrochloric acid (3 mL)

  • Cold water (200 mL)

  • 150 mL four-necked flask equipped with a reflux condenser

Procedure:

  • To a 150 mL four-necked flask, add anthranilic acid and acetic anhydride.

  • Heat the mixture to 60 °C and then add hydrochloric acid. The temperature will spontaneously increase to around 70 °C.

  • Reflux the mixture for 1.5 hours.

  • Cool the reaction mixture, which will cause a solid to precipitate.

  • Transfer the mixture to 200 mL of cold water and collect the solid by filtration.

  • The resulting white solid of N-acetylanthranilic acid can be dried and used in the next step without further purification. A typical yield is around 81%.[1]

Step 2: Synthesis of 5-Nitro-N-acetylanthranilic Acid

This step introduces the nitro group at the 5-position of the N-acetylanthranilic acid.

Materials:

  • N-acetylanthranilic acid (9 g, 0.05 mol)

  • Concentrated Sulfuric acid (38.4 g and 9.6 g)

  • Glacial Acetic acid (20 mL)

  • Concentrated Nitric acid (4.8 g)

  • Ice-water bath

  • 250 mL four-necked flask

  • Ice water (200 mL)

Procedure:

  • In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.

  • With stirring, add the dried N-acetylanthranilic acid from the previous step.

  • After 30 minutes, cool the mixture to 9 °C in an ice-water bath.

  • Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture into 200 mL of ice water to precipitate the solid. Let it stand overnight.

  • Filter the precipitate and wash it three times with ice water.

  • The resulting yellow solid is 5-Nitro-N-acetylanthranilic acid. A typical yield is around 70%.[1]

Step 3: Synthesis of 2-Amino-5-nitrobenzoic Acid

This step removes the acetyl protecting group to yield the key intermediate.

Materials:

  • 5-Nitro-N-acetylanthranilic acid (7.5 g, 0.0335 mol)

  • Absolute ethanol (25 mL)

  • 6 mol/L Hydrochloric acid (100 mL)

  • 250 mL four-necked flask

Procedure:

  • In a 250 mL four-necked flask, combine 5-Nitro-N-acetylanthranilic acid, absolute ethanol, and 6 mol/L hydrochloric acid.

  • Reflux the mixture at 81 °C for 1.5 hours.[1]

  • Cool the mixture, which will cause a precipitate to form.

  • Filter the precipitate and wash it twice with water.

  • The resulting orange-yellow solid is 2-Amino-5-nitrobenzoic acid. A typical yield is around 80%.[1]

Step 4: Synthesis of this compound

This final step involves the formation of an amide bond between 2-Amino-5-nitrobenzoic acid and aniline. This can be achieved by first converting the carboxylic acid to a more reactive acid chloride.

Materials:

  • 2-Amino-5-nitrobenzoic acid (1 eq.)

  • Thionyl chloride (SOCl₂) (excess)

  • Aniline (1 eq.)

  • Pyridine or Triethylamine (as a base)

  • Anhydrous inert solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • Formation of the Acid Chloride: In a round-bottom flask, suspend 2-Amino-5-nitrobenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture until the solid dissolves and the evolution of gas (HCl and SO₂) ceases. This indicates the formation of 2-amino-5-nitrobenzoyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous inert solvent such as dichloromethane or toluene.

  • In a separate flask, dissolve aniline and a slight excess of a base (like pyridine or triethylamine) in the same anhydrous solvent.

  • Cool the aniline solution in an ice bath and slowly add the solution of the acid chloride with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Wash the reaction mixture with dilute hydrochloric acid to remove excess aniline and the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetylanthranilic_Acid Five_Nitro_N_acetylanthranilic_Acid 5-Nitro-N-acetylanthranilic Acid N_Acetylanthranilic_Acid->Five_Nitro_N_acetylanthranilic_Acid Two_Amino_Five_nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid Five_Nitro_N_acetylanthranilic_Acid->Two_Amino_Five_nitrobenzoic_Acid Two_Amino_Five_nitrobenzanilide This compound Two_Amino_Five_nitrobenzoic_Acid->Two_Amino_Five_nitrobenzanilide Aniline Aniline Aniline->Two_Amino_Five_nitrobenzanilide Acetic_Anhydride Acetic Anhydride, HCl Acetic_Anhydride->N_Acetylanthranilic_Acid Nitrating_Mixture HNO₃, H₂SO₄ Nitrating_Mixture->Five_Nitro_N_acetylanthranilic_Acid Hydrolysis HCl, Ethanol, H₂O Hydrolysis->Two_Amino_Five_nitrobenzoic_Acid Amidation 1. SOCl₂ 2. Aniline, Base Amidation->Two_Amino_Five_nitrobenzanilide Detailed_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation A1 Mix Anthranilic Acid and Acetic Anhydride A2 Heat to 60°C A1->A2 A3 Add HCl A2->A3 A4 Reflux for 1.5h A3->A4 A5 Cool and Precipitate A4->A5 A6 Filter and Collect N-Acetylanthranilic Acid A5->A6 B1 Dissolve N-Acetylanthranilic Acid in H₂SO₄/Acetic Acid A6->B1 B2 Cool to 9°C B1->B2 B3 Add Nitrating Mixture (<10°C) B2->B3 B4 Stir for 3h at RT B3->B4 B5 Precipitate in Ice Water B4->B5 B6 Filter and Collect 5-Nitro-N-acetylanthranilic Acid B5->B6 C1 Combine 5-Nitro-N-acetylanthranilic Acid, Ethanol, and HCl B6->C1 C2 Reflux at 81°C for 1.5h C1->C2 C3 Cool and Precipitate C2->C3 C4 Filter and Collect 2-Amino-5-nitrobenzoic Acid C3->C4 D1 React 2-Amino-5-nitrobenzoic Acid with SOCl₂ C4->D1 D2 Remove Excess SOCl₂ D1->D2 D3 React Acid Chloride with Aniline and Base D2->D3 D4 Aqueous Work-up D3->D4 D5 Purify by Recrystallization to obtain this compound D4->D5

References

Analytical techniques for the quantification of 2-Amino-5-nitrobenzanilide in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzanilide is a chemical intermediate of significant interest in the pharmaceutical and chemical industries. Accurate and precise quantification of this compound in various mixtures is crucial for quality control, process monitoring, and research and development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity, selectivity, and reliability for the determination of this compound in complex matrices.

Analytical Techniques

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reverse-phase HPLC with UV detection is particularly well-suited for the analysis of aromatic compounds like this compound.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is ideal for the identification and quantification of volatile and semi-volatile compounds.[3]

  • Spectrophotometry: A simpler and more accessible technique that can be used for the quantification of compounds that absorb light in the UV-Visible region. This method is often used for preliminary analysis or in laboratories where more sophisticated instrumentation is not available.[4][5]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol details a reverse-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • This compound reference standard (≥98% purity).

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acidified water and acetonitrile. For example, a starting mobile phase could be a 40:60 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid.[2] For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[2] The mobile phase should be degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. A wavelength of around 200 nm can be used for general detection of aromatic compounds.[1]

4. Sample Preparation

  • Solid Samples: Accurately weigh a portion of the homogenized sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

  • Liquid Samples: Dilute the sample with the mobile phase to an appropriate concentration.[1]

  • All samples and standards must be filtered through a 0.45 µm syringe filter before injection.[1]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their concentrations.

  • Inject the sample solutions and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Quantitative Data Summary (Based on Structurally Similar Compounds)

ParameterValueReference Compound
Linearity (r²)≥ 0.9992-amino-5-nitrophenol[6]
Accuracy (%)93.1 - 110.22-amino-5-nitrophenol[6]
Precision (RSD %)1.1 - 8.12-amino-5-nitrophenol[6]
Limit of Detection (LOD)~0.096 µg/mLZinc complex with a similar structural moiety[4]
Limit of Quantification (LOQ)~0.291 µg/mLZinc complex with a similar structural moiety[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the analysis of this compound by GC-MS. Method development and validation are essential for specific applications.

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of aromatic amines (e.g., HP-5MS).

  • Helium (carrier gas).

  • This compound reference standard.

  • Solvents for extraction and dilution (e.g., methanol, ethyl acetate, dichloromethane).[3]

2. Sample Preparation

  • The sample preparation method will depend on the matrix. The goal is to extract this compound into a volatile organic solvent.

  • Solid Matrices: Extraction with a suitable solvent like methanol, followed by centrifugation and filtration.[3]

  • Standard Solution Preparation: Prepare a stock solution (e.g., 1 mg/mL) in methanol and dilute to a working concentration (e.g., 10 µg/mL) with ethyl acetate or dichloromethane.[3]

3. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.[3]

  • Carrier Gas Flow: Constant flow mode at approximately 1.2 mL/min.[7]

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 500.

4. Data Analysis

  • Identification of this compound is based on the retention time and the mass spectrum of the eluted peak, which should match that of the reference standard.[3]

  • Quantification is typically performed using a calibration curve generated from the analysis of standard solutions of known concentrations.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Analytical_Technique_Selection cluster_properties Analyte Properties cluster_techniques Analytical Techniques Analyte This compound Volatility Volatility Analyte->Volatility Thermal_Stability Thermal Stability Analyte->Thermal_Stability Polarity Polarity Analyte->Polarity Spectro Spectrophotometry Analyte->Spectro Chromophore Present HPLC HPLC Volatility->HPLC Low GC GC-MS Volatility->GC High Thermal_Stability->HPLC Labile/Stable Thermal_Stability->GC Stable Polarity->HPLC Polar/Non-polar Polarity->GC Non-polar/Slightly Polar

Caption: Logical relationship for selecting an analytical technique.

References

Laboratory Scale Synthesis of 2-Amino-5-nitrobenzanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-Amino-5-nitrobenzanilide, a valuable intermediate in the development of various pharmaceuticals. The synthesis is a two-step process commencing with the nitration of N-acetylanthranilic acid to produce 2-amino-5-nitrobenzoic acid, which is subsequently converted to the final product.

Data Presentation

Table 1: Synthesis of 2-amino-5-nitrobenzoic acid

ParameterValue
Starting MaterialN-acetylanthranilic Acid
Key ReagentsSulfuric acid, Nitric acid, Acetic acid, Hydrochloric acid
Reaction Steps2 (Nitration, Hydrolysis)
Overall Yield~70-80%
Reaction ConditionsNitration: <10°C; Hydrolysis: Reflux at 81°C
Reaction TimeNitration: ~3.5 hours; Hydrolysis: 1.5 hours
Purification MethodFiltration and washing

Table 2: Synthesis of this compound

ParameterValue
Starting Material2-amino-5-nitrobenzoic acid
Key ReagentsThionyl chloride, Aniline, Triethylamine
Reaction Steps2 (Acid chloride formation, Amidation)
Overall YieldHigh (quantitative conversion to acid chloride is typical)
Reaction ConditionsAcid chloride formation: Reflux; Amidation: 0°C to room temperature
Reaction TimeAcid chloride formation: 30 minutes; Amidation: ~1-2 hours
Purification MethodWashing and drying

Experimental Protocols

Part 1: Synthesis of 2-amino-5-nitrobenzoic acid

This procedure involves the nitration of N-acetylanthranilic acid followed by acidic hydrolysis.

1.1. Nitration of N-acetylanthranilic acid:

  • In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.

  • With stirring, add 9 g (0.05 mol) of dry N-acetylanthranilic acid.

  • After 30 minutes, cool the mixture to 9°C in an ice-water bath.

  • Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, ensuring the temperature is maintained below 10°C.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 3 hours.

  • Pour the reaction mixture into 200 mL of ice water to precipitate the solid. Let it stand overnight.

  • Filter the precipitate and wash it three times with ice water.

1.2. Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic acid:

  • In a 250 mL four-necked flask, place the 5-Nitro-N-acetyl-o-aminobenzoic acid obtained from the previous step.

  • Add 25 mL of absolute ethanol and 100 mL of 6 mol/L hydrochloric acid.

  • Reflux the mixture at 81°C for 1.5 hours.

  • Cool the mixture, filter the precipitate, and wash it twice with water to obtain 2-amino-5-nitrobenzoic acid.

Part 2: Synthesis of this compound

This procedure involves the conversion of 2-amino-5-nitrobenzoic acid to its acid chloride, followed by amidation with aniline.

2.1. Formation of 2-amino-5-nitrobenzoyl chloride:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-amino-5-nitrobenzoic acid (10 mmol) in an excess of thionyl chloride (e.g., 10 mL).

  • Heat the mixture to reflux for 30 minutes. The solid will dissolve as it converts to the acid chloride.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 2-amino-5-nitrobenzoyl chloride is used directly in the next step.

2.2. Amidation with Aniline:

  • Dissolve the crude 2-amino-5-nitrobenzoyl chloride in a suitable dry, inert solvent such as dichloromethane or toluene (50 mL).

  • In a separate flask, dissolve aniline (10 mmol) and triethylamine (12 mmol) in the same solvent (20 mL).

  • Cool the aniline solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution to the aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess aniline and triethylamine, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

SynthesisWorkflow N_acetyl N-acetylanthranilic Acid Nitration Nitration (H₂SO₄, HNO₃, Acetic Acid) N_acetyl->Nitration Intermediate1 5-Nitro-N-acetyl-o- aminobenzoic Acid Nitration->Intermediate1 Hydrolysis Hydrolysis (HCl, Ethanol, Reflux) Intermediate1->Hydrolysis Precursor 2-amino-5-nitrobenzoic Acid Hydrolysis->Precursor AcidChlorideFormation Acid Chloride Formation (Thionyl Chloride, Reflux) Precursor->AcidChlorideFormation AcidChloride 2-amino-5-nitrobenzoyl Chloride AcidChlorideFormation->AcidChloride Amidation Amidation (DCM, 0°C to RT) AcidChloride->Amidation Aniline Aniline, Triethylamine Aniline->Amidation FinalProduct This compound Amidation->FinalProduct

Caption: Overall synthesis workflow for this compound.

ReactionPathway Reactant1 2-amino-5-nitrobenzoic Acid Intermediate 2-amino-5-nitrobenzoyl Chloride Reactant1->Intermediate + SOCl₂ Reactant2 SOCl₂ Product This compound Intermediate->Product + Aniline Reactant3 Aniline

Caption: Chemical reaction pathway for the synthesis of this compound.

Application Notes and Protocols for 2-Amino-5-nitrobenzanilide in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-5-nitrobenzanilide as a key intermediate in the synthesis of azo dyes. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents illustrative performance data based on structurally similar compounds.

Introduction

This compound is an aromatic amine that serves as a valuable precursor in the synthesis of a variety of dyes, particularly disperse and azo dyes. Its molecular structure, featuring a primary amino group, a nitro group, and a benzanilide moiety, makes it an excellent candidate for the classical two-step dye synthesis process: diazotization followed by a coupling reaction.

The primary amino group can be readily converted into a diazonium salt, which then acts as an electrophile in the subsequent coupling reaction with an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine.[1][2] The presence of the electron-withdrawing nitro group often imparts a deeper shade to the resulting dye.[1] The benzanilide portion of the molecule can influence the dye's substantivity and fastness properties on various textile fibers. Dyes derived from such intermediates are particularly suitable for coloring hydrophobic fibers like polyester.[1][3]

Applications in Dye Synthesis

This compound is primarily used as a diazo component for the creation of:

  • Azo Dyes: This is the largest and most significant class of synthetic colorants. The synthesis involves the diazotization of this compound and its subsequent coupling with various aromatic compounds to produce a wide spectrum of colors.[4]

  • Disperse Dyes: These dyes have low water solubility and are ideal for dyeing hydrophobic fibers such as polyester.[3] The molecular structure of dyes derived from this compound lends itself to this application.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of azo dyes using this compound. Researchers should note that optimization of reaction conditions may be necessary for different coupling components.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, create a fine suspension of 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.[1]

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[1]

  • Prepare a solution of 0.01 mol of sodium nitrite in 5 mL of cold distilled water.[1]

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[1]

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C.[1]

  • Verify the completion of the diazotization by testing with starch-iodide paper. The presence of excess nitrous acid will result in a blue-black color.[1]

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.[1][2]

Protocol 2: Azo Coupling with a Naphthol Derivative

This protocol describes the reaction of the freshly prepared diazonium salt with a coupling component, such as 2-naphthol, to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (or other suitable coupling component)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.[1]

  • Cool this solution to 0-5 °C in an ice bath.[1]

  • Slowly add the freshly prepared diazonium salt solution to the cooled 2-naphthol solution with constant stirring, while maintaining the temperature below 5 °C.[1]

  • A colored precipitate of the azo dye will form.[1]

  • Continue stirring the mixture for 2-3 hours, allowing it to gradually warm to room temperature.[1]

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.[1]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]

  • Dry the purified dye in a vacuum oven at 60 °C.[1]

Data Presentation

Performance MetricIllustrative Data for Similar Azo Dyes
Chemical Yield (%)73.3 - 87.2
Purity (by TLC)High (recrystallization dependent)
ColorYellow to Red
Light Fastness (ISO 105-B02)3 - 5 (Moderate to Good)
Wash Fastness (ISO 105-C06)4 - 5 (Good to Excellent)
Rubbing Fastness (ISO 105-X12)4 - 5 (Good to Excellent)

Note: Fastness properties are typically rated on a scale of 1 to 8 for light fastness (8 being the best) and 1 to 5 for wash and rubbing fastness (5 being the best). Actual results for dyes derived from this compound may vary based on the specific coupling component and application conditions.[5]

Visualizations

Experimental Workflow for Azo Dye Synthesis

G cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Purification A This compound in HCl(aq) B Cool to 0-5 °C A->B C Add NaNO₂(aq) dropwise B->C D Stir for 30 min at 0-5 °C C->D E Diazonium Salt Solution D->E H Combine with Diazonium Salt E->H F Coupling Component (e.g., 2-Naphthol) in NaOH(aq) G Cool to 0-5 °C F->G G->H I Stir for 2-3 hours H->I J Crude Azo Dye (Precipitate) I->J K Filter and Wash with Water J->K L Recrystallize K->L M Dry L->M N Purified Azo Dye M->N

Caption: General workflow for the synthesis of an azo dye.

Logical Relationship in Azo Dye Synthesis

G A Aromatic Amine (this compound) B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt (Intermediate) B->C E Azo Coupling C->E D Coupling Component (e.g., Naphthol) D->E F Azo Dye (Final Product) E->F

Caption: Key steps in the synthesis of azo dyes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Amino-5-nitrobenzanilide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and practical laboratory-scale synthesis of this compound involves a two-step process. The first step is the nitration of N-acetylanthranilic acid followed by hydrolysis to produce the key intermediate, 2-Amino-5-nitrobenzoic acid.[1][2] The second step is the amidation of this intermediate with aniline using a suitable coupling agent.

Q2: My yield of this compound is consistently low. What are the potential causes?

Low yields can stem from several factors throughout the synthesis process:

  • Incomplete Nitration: Insufficient reaction time or improper temperature control during the formation of the 2-Amino-5-nitrobenzoic acid precursor can lead to incomplete conversion.[3]

  • Formation of Isomeric Impurities: During the nitration step, regioisomers such as 2-amino-3-nitrobenzoic acid may be formed, reducing the yield of the desired 5-nitro isomer.[3]

  • Inefficient Amidation: The choice of coupling agent and reaction conditions for the conversion of the carboxylic acid to the anilide is critical. Poor activation of the carboxylic acid or side reactions involving the coupling agent can significantly lower the yield.

  • Product Loss During Work-up and Purification: Significant product loss can occur during extraction, precipitation, and recrystallization steps.[3] Optimizing pH for precipitation and using a minimal amount of hot solvent for recrystallization are crucial.[3][4]

Q3: I am observing multiple spots on my TLC plate after the amidation reaction. What are the likely side products?

The presence of multiple spots on a TLC plate can indicate a range of impurities:

  • Unreacted 2-Amino-5-nitrobenzoic acid: If the amidation is incomplete, you will see the starting carboxylic acid.

  • Side products from the coupling agent: Many coupling reagents can form byproducts that may be visible on TLC. For example, when using carbodiimides like DCC or DIC, the corresponding urea byproduct is formed.[5]

  • Acylurea formation: With carbodiimide reagents, the activated intermediate can sometimes rearrange to an unreactive acylurea, halting the reaction.

  • Self-condensation: Although less common, the 2-Amino-5-nitrobenzoic acid could potentially react with itself under certain conditions.

Q4: My final product is discolored (e.g., brown or dark yellow). How can I improve the color?

Discoloration is often due to colored impurities or oxidation of the amino group.[4] Here are some solutions:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool for crystallization.[4]

  • Inert Atmosphere: If oxidation is suspected, performing the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]

  • Thorough Washing: Ensure the crude product is washed sufficiently to remove residual reagents and byproducts from the reaction mixture.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction during nitration or amidation.Monitor reaction progress by TLC. Consider increasing reaction time or temperature, but be mindful of potential side reactions.[3] For the amidation step, ensure your coupling agent is fresh and used in the appropriate stoichiometry.
Product loss during work-up.Optimize the pH for precipitation of the product.[3] Use a minimal amount of hot solvent for recrystallization to avoid leaving a significant amount of product in the mother liquor.[3][4]
Impure Product (Multiple Spots on TLC) Formation of side products from the coupling reaction.Choose a coupling reagent with easily removable byproducts. For example, the urea from DIC is more soluble than that from DCC, making it easier to remove during work-up in solid-phase synthesis.[5] Additives like HOBt can suppress some side reactions when using carbodiimides.[6]
Presence of unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC. Consider using a slight excess of the aniline or the coupling agent.
Poor Product Color Presence of colored impurities.Perform a recrystallization step, potentially with the addition of activated charcoal.[4]
Oxidation of the amino group.Handle the compound under an inert atmosphere, especially during purification and drying.[4]
Difficulty in Purification Product and impurities have similar solubility.Try a different solvent or a mixed solvent system for recrystallization.[4] Column chromatography may be necessary for difficult separations.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling Agent ClassExample(s)General YieldAdvantagesPotential Disadvantages
CarbodiimidesDCC, DIC, EDCGood to ExcellentCost-effective and widely used.[5][6]Risk of racemization (if applicable), formation of insoluble urea byproducts (DCC), potential for acylurea formation.[5]
Uronium/Aminium SaltsHBTU, HATU, TBTUExcellentHighly effective, rapid reaction times, low racemization.[5][6]More expensive than carbodiimides.
Phosphonium SaltsPyBOP, PyAOPExcellentVery effective, especially for sterically hindered couplings.[5]Can be more expensive and byproducts may require careful removal.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzoic Acid (Precursor)

This protocol is adapted from established methods for the nitration of N-acetylanthranilic acid followed by hydrolysis.[2]

Step 1: Nitration of N-Acetylanthranilic Acid

  • In a flask, prepare a mixture of sulfuric acid and acetic acid and cool to room temperature.

  • With stirring, add powdered and dried N-acetylanthranilic acid.

  • After stirring for approximately 30 minutes, cool the mixture to below 10°C in an ice-water bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.

  • Pour the reaction mixture into ice water to precipitate the solid product.

  • Collect the precipitate by filtration and wash with ice water.

Step 2: Hydrolysis of 5-Nitro-N-acetylanthranilic acid

  • Place the 5-Nitro-N-acetylanthranilic acid obtained in the previous step in a flask with ethanol and a sodium hydroxide solution.

  • Heat the mixture to reflux for approximately 1.5 hours.

  • After cooling, filter the solution.

  • Neutralize the filtrate with dilute hydrochloric acid to a pH of 3-4 to precipitate the 2-Amino-5-nitrobenzoic acid.

  • Collect the product by filtration, wash with water, and dry.

Protocol 2: Synthesis of this compound (Amidation)

This is a general protocol for the amidation of 2-Amino-5-nitrobenzoic acid using a carbodiimide coupling agent.

  • In a round-bottom flask, dissolve 2-Amino-5-nitrobenzoic acid (1 equivalent) and aniline (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, DCM).

  • If using an additive like HOBt, add it to the mixture at this stage (1 equivalent).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate container, dissolve the coupling agent (e.g., DIC, 1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the coupling agent solution to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Dilute the filtrate with an appropriate organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Amidation N-acetylanthranilic acid N-acetylanthranilic acid Nitration Nitration N-acetylanthranilic acid->Nitration 5-Nitro-N-acetylanthranilic acid 5-Nitro-N-acetylanthranilic acid Nitration->5-Nitro-N-acetylanthranilic acid Hydrolysis Hydrolysis 5-Nitro-N-acetylanthranilic acid->Hydrolysis 2-Amino-5-nitrobenzoic acid 2-Amino-5-nitrobenzoic acid Hydrolysis->2-Amino-5-nitrobenzoic acid Coupling Coupling 2-Amino-5-nitrobenzoic acid->Coupling Aniline Aniline Aniline->Coupling This compound This compound Coupling->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_investigation Investigation cluster_solutions Solutions Start Low Yield Observed TLC Analyze TLC of Crude Product Start->TLC StartingMaterial Starting Material Present? TLC->StartingMaterial SideProducts Multiple Side Products? TLC->SideProducts StartingMaterial->SideProducts No IncreaseTime Increase Reaction Time/Temp StartingMaterial->IncreaseTime Yes OptimizeCoupling Optimize Coupling Agent/Conditions SideProducts->OptimizeCoupling Yes Purification Review Purification Protocol SideProducts->Purification No

Caption: Troubleshooting logic for low yield issues.

References

Troubleshooting common problems in 2-Amino-5-nitrobenzanilide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 2-Amino-5-nitrobenzanilide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical approach involves a two-step synthesis. The first step is the nitration of 2-aminobenzoic acid (anthranilic acid) to produce 2-amino-5-nitrobenzoic acid. The second step is the amidation of 2-amino-5-nitrobenzoic acid with aniline to yield the final product, this compound.

Q2: I am experiencing a low yield in the first step (synthesis of 2-amino-5-nitrobenzoic acid). What are the possible causes?

Low yields in the synthesis of 2-amino-5-nitrobenzoic acid are often attributed to incomplete reactions, improper temperature control, or suboptimal purification. It is crucial to monitor the reaction progress using thin-layer chromatography (TLC). Ensuring the reaction temperature is maintained below 10°C during the addition of the nitrating mixture is critical to prevent side reactions.[1][2]

Q3: My purified 2-amino-5-nitrobenzoic acid is discolored. How can I resolve this?

Discoloration, often appearing as a brown or dark yellow powder instead of the expected light yellow, is typically due to colored impurities or oxidation of the amino group. Treating the crude product with activated charcoal during recrystallization can effectively remove these impurities. Performing the purification under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.

Q4: What are the common side products in the synthesis of this compound?

During the nitration of anthranilic acid, regioisomers such as 2-amino-3-nitrobenzoic acid and dinitro-substituted byproducts can form. In the subsequent amidation step, potential side products include unreacted starting materials and byproducts from the decomposition of the coupling agent. Careful control of reaction conditions and purification are key to minimizing these impurities.

Q5: How can I confirm the purity of my final this compound product?

The purity of the final compound can be assessed using various analytical techniques, including:

  • Melting Point: A sharp melting point range close to the literature value (202-204°C) is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any impurities.

Experimental Protocols

Synthesis of 2-Amino-5-nitrobenzoic Acid

This protocol describes the synthesis of the precursor, 2-amino-5-nitrobenzoic acid, from 2-aminobenzoic acid.

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a flask, dissolve 2-aminobenzoic acid in concentrated sulfuric acid at a low temperature (0-5°C) using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture for a few hours at room temperature to ensure the reaction goes to completion.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 2-amino-5-nitrobenzoic acid.

  • Filter the precipitate and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-5-nitrobenzoic acid.

Synthesis of this compound

This protocol outlines a general method for the amidation of 2-amino-5-nitrobenzoic acid with aniline using a coupling agent.

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Aniline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC, HATU)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

Procedure:

  • Method A: Using Thionyl Chloride

    • In a round-bottom flask, suspend 2-amino-5-nitrobenzoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture until the solid dissolves and the evolution of HCl gas ceases, indicating the formation of the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in an anhydrous solvent like DCM.

    • In a separate flask, dissolve aniline and a base (e.g., triethylamine) in the same anhydrous solvent.

    • Slowly add the acid chloride solution to the aniline solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with dilute acid, and brine, and then drying the organic layer.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Method B: Using a Coupling Agent (e.g., DCC)

    • Dissolve 2-amino-5-nitrobenzoic acid, aniline, and a coupling agent like Dicyclohexylcarbodiimide (DCC) in an anhydrous aprotic solvent (e.g., DCM or THF).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the dicyclohexylurea (DCU) byproduct.

    • Once the reaction is complete (as indicated by TLC), filter off the DCU precipitate.

    • Wash the filtrate with dilute acid and brine.

    • Dry the organic layer and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Amino-5-nitrobenzoic Acid

ParameterCondition
Starting Material 2-Aminobenzoic Acid
Reagents Conc. H₂SO₄, Conc. HNO₃
Temperature 0-10°C during nitration
Reaction Time 2-4 hours
Work-up Precipitation in ice water
Purification Recrystallization (Ethanol/Water)
Typical Yield 60-70%

Table 2: Comparison of Common Coupling Agents for Amidation

Coupling AgentByproductSolubility of ByproductAdvantagesDisadvantages
DCC Dicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive, easy to remove byproduct by filtrationCan cause allergic reactions
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleByproduct easily removed by aqueous work-upMore expensive than DCC
HATU --SolubleHigh coupling efficiency, low racemizationExpensive
Thionyl Chloride SO₂, HClGaseousInexpensive, reactiveHarsh conditions, not suitable for sensitive substrates

Troubleshooting Guides

Problem 1: Low Yield in the Amidation Step

  • Possible Cause: Incomplete activation of the carboxylic acid.

    • Solution: Ensure the activating agent (e.g., thionyl chloride, coupling agent) is fresh and used in the correct stoichiometric amount. For thionyl chloride, ensure the reaction is refluxed long enough to form the acid chloride completely.

  • Possible Cause: Poor nucleophilicity of aniline.

    • Solution: While aniline is a reasonably good nucleophile, ensure the reaction is free of excess acid that could protonate the aniline. The use of a non-nucleophilic base can be beneficial.

  • Possible Cause: Hydrolysis of the activated intermediate.

    • Solution: Use anhydrous solvents and reagents to prevent the hydrolysis of the acid chloride or the activated ester.

  • Possible Cause: Product loss during work-up.

    • Solution: Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer.

Problem 2: Presence of Impurities in the Final Product

  • Possible Cause: Unreacted 2-amino-5-nitrobenzoic acid.

    • Solution: Ensure the amidation reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or use a slight excess of aniline.

  • Possible Cause: Unreacted aniline.

    • Solution: Unreacted aniline can usually be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up.

  • Possible Cause: Byproducts from the coupling agent.

    • Solution: Choose a coupling agent with a byproduct that is easy to remove. For example, the urea byproduct from DCC is largely insoluble and can be filtered off, while the byproduct from EDC is water-soluble and can be removed with an aqueous wash.

  • Possible Cause: Self-condensation or side reactions of the starting material.

    • Solution: The amino group of one molecule of 2-amino-5-nitrobenzoic acid could potentially react with the activated carboxylic acid of another. This can be minimized by slowly adding the activated acid to the aniline solution.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Proceed to Reaction Conditions Q1->A1_Yes Yes A1_No Purify Starting Materials Q1->A1_No No Q2 Reaction Conditions Correct? (Temp, Time, Stoichiometry) A1_Yes->Q2 A2_Yes Check Work-up & Purification Q2->A2_Yes Yes A2_No Optimize Reaction Conditions Q2->A2_No No Q3 Product Loss During Work-up? A2_Yes->Q3 A3_Yes Optimize Extraction/Purification Protocol Q3->A3_Yes Yes A3_No Analyze for Side Products Q3->A3_No No End Successful Synthesis A3_No->End

References

Optimization of reaction conditions for 2-Amino-5-nitrobenzanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-Amino-5-nitrobenzanilide. The information is structured to address specific challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The primary and most direct route is the amide coupling reaction between 2-Amino-5-nitrobenzoic acid (the carboxylic acid component) and aniline (the amine component). This reaction requires the activation of the carboxylic acid using a suitable coupling agent to facilitate the formation of the amide bond.

Q2: Why can this specific amide coupling be challenging? This synthesis can present challenges due to a few factors. Aniline is a relatively weak nucleophile, which can slow down the reaction rate. Additionally, the starting material, 2-Amino-5-nitrobenzoic acid, possesses a free amino group which, although less reactive than the aniline, could potentially lead to side reactions if not properly managed. Careful selection of coupling agents and reaction conditions is crucial for success.

Q3: Which coupling agents are most effective for this synthesis? For challenging couplings involving weakly nucleophilic amines like aniline, more potent coupling reagents are often preferred.

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress side reactions. The urea byproduct of EDC is water-soluble, simplifying purification.[1]

  • Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast-acting, making them excellent choices for difficult couplings, though they can be more expensive.[1]

  • Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent suitable for this type of transformation.

Q4: What are the best methods for purifying the final product? Purification of this compound typically involves removing unreacted starting materials and coupling agent byproducts.

  • Aqueous Workup: Washing the organic reaction mixture with dilute acid (to remove unreacted aniline and base) and dilute base (to remove unreacted 2-amino-5-nitrobenzoic acid) is an effective initial step.

  • Recrystallization: This is a highly effective method for purifying solid amides.[2] Solvents such as ethanol, ethyl acetate, or mixtures containing them can be screened to find optimal conditions.[2]

  • Flash Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem 1: My reaction shows a very low yield or fails to produce any product.

  • Question: I've mixed my starting materials and coupling agent, but TLC/LC-MS analysis shows little to no product formation. What should I check first?

  • Answer: Low or no yield in amide coupling reactions often points to issues with carboxylic acid activation or the presence of contaminants.[3]

    • Check Reagent Quality and Handling: Coupling agents, especially carbodiimides like EDC, are sensitive to moisture.[4] Ensure you are using a fresh, high-quality reagent that has been stored in a desiccator. Always use anhydrous (dry) solvents like DMF or DCM.[4]

    • Verify Carboxylic Acid Activation: The first step is the activation of 2-amino-5-nitrobenzoic acid. If this fails, the reaction will not proceed. Consider using a more powerful coupling agent like HATU, which is often effective for challenging substrates.[1]

    • Assess Amine Nucleophilicity: Aniline's nucleophilicity is relatively low. The reaction may require a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced and ensure the aniline remains deprotonated and reactive.[5]

Problem 2: The reaction stalls, leaving a significant amount of unreacted starting material.

  • Question: My reaction starts but seems to stop, leaving both 2-amino-5-nitrobenzoic acid and aniline behind. How can I drive the reaction to completion?

  • Answer: A stalled reaction suggests that the conditions are not optimal for the given substrates.

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate and drive it to completion, provided the reagents and product are thermally stable.

    • Extend Reaction Time: Some amide couplings, especially with weak nucleophiles, can be slow. Monitor the reaction over a longer period (e.g., 24 hours) before concluding that it has stalled.

    • Re-evaluate Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling agent and base relative to the limiting reagent (typically the carboxylic acid).

Problem 3: My final product is highly colored (e.g., dark brown or red).

  • Question: After workup, my isolated this compound is not the expected color. What causes this and how can I fix it?

  • Answer: Discoloration is usually due to impurities. These can be residual starting materials or byproducts from side reactions.

    • Purification with Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

    • Thorough Purification: If discoloration persists, column chromatography is the most effective method to separate the desired product from colored impurities.

Problem 4: I'm having difficulty removing the coupling agent byproducts.

  • Question: After the reaction, I have a persistent impurity that I believe is from the coupling agent. How do I get rid of it?

  • Answer: The removal strategy depends on the coupling agent used.

    • EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble. It can be effectively removed by washing the organic layer with water or a dilute acid solution (e.g., 1M HCl).

    • DCC: The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by simple filtration of the reaction mixture.[6]

    • HATU/PyBOP: Byproducts from these reagents are typically removed during the aqueous workup and subsequent chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Challenging Amide Synthesis

Coupling ReagentCommon AdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Notes
EDC HOBt / OxymaPureDIPEA / TEADMF, DCM12 - 2470 - 90Cost-effective; water-soluble urea byproduct simplifies workup.[1]
HATU NoneDIPEA / LutidineDMF, NMP1 - 4>90Highly efficient and fast-acting, ideal for difficult couplings.[1]
PyBOP NoneDIPEADMF, DCM2 - 6>90Powerful phosphonium-based reagent with good performance.
SOCl₂ NonePyridine / TEAToluene, DCM2 - 5VariableForms an acyl chloride intermediate; can be harsh and requires careful handling.[5]

Experimental Protocols

Protocol: Synthesis of this compound using EDC/HOBt

This protocol describes a general procedure for the amide coupling of 2-amino-5-nitrobenzoic acid and aniline.

Materials:

  • 2-Amino-5-nitrobenzoic acid (1.0 eq)

  • Aniline (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-5-nitrobenzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration approx. 0.2-0.5 M). Cool the flask to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 15 minutes. Add aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Mandatory Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Add 2-Amino-5-nitrobenzoic acid, HOBt, and Anhydrous DMF to Flask B 2. Cool to 0 °C A->B C 3. Add EDC, Aniline, and DIPEA B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Monitor by TLC/LC-MS D->E Check Progress F 6. Dilute with EtOAc & Water E->F Reaction Complete G 7. Aqueous Washes (HCl, NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I J 10. Characterize Product (NMR, MS, MP) I->J

Caption: A step-by-step experimental workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Reaction Yield Start Problem: Low or No Yield CheckTLC Analyze Reaction Mixture by TLC/LC-MS Start->CheckTLC Cond1 Only Starting Materials Present? CheckTLC->Cond1 Cond2 Complex Mixture of Spots? CheckTLC->Cond2 Cond1->Cond2 No Cause1 Cause: Ineffective Activation or Non-reactive Amine Cond1->Cause1 Yes Cause2 Cause: Hydrolysis or Degradation of Reagents Cond2->Cause2 Yes Cause3 Cause: Side Reactions Cond2->Cause3 Partially Sol1 Solution: 1. Use fresh, anhydrous reagents/solvents. 2. Use a stronger coupling agent (e.g., HATU). 3. Increase reaction temperature. Cause1->Sol1 Sol2 Solution: 1. Ensure reaction is under inert atmosphere. 2. Check purity of starting materials. Cause2->Sol2 Sol3 Solution: 1. Re-optimize stoichiometry. 2. Lower reaction temperature. 3. Add HOBt to suppress side reactions. Cause3->Sol3

Caption: A decision tree for troubleshooting low yield in the amidation reaction.

References

Purification of crude 2-Amino-5-nitrobenzanilide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, frequently asked questions (FAQs), and troubleshooting guides for the purification of crude 2-Amino-5-nitrobenzanilide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: Impurities largely depend on the synthetic route but typically include unreacted starting materials, byproducts from side reactions (such as regioisomers formed during nitration), and residual solvents or reagents from the synthesis and work-up stages.[1]

Q2: My crude product is dark yellow or brown. What causes this discoloration and how can it be removed? A2: Discoloration is often due to colored impurities or the oxidation of the amino group.[1] This can be remedied during recrystallization by treating the hot solution with a small amount of activated charcoal, which adsorbs many colored impurities.[1] The charcoal is then removed by hot filtration before the solution is cooled to induce crystallization.[1]

Q3: What is the key principle behind selecting a suitable solvent for recrystallization? A3: An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[2] This differential solubility allows the compound to crystallize upon cooling while the impurities remain dissolved in the solvent (mother liquor).[2]

Q4: Can a mixed-solvent system be used for this compound? A4: Yes. A mixed-solvent system, often called a solvent-pair, can be very effective.[3] This typically involves one solvent in which the compound is highly soluble (a "good" solvent) and another in which it is poorly soluble (a "poor" solvent or "anti-solvent").[1][3] For a polar compound like this compound, an ethanol/water mixture can be an excellent choice.[1]

Experimental Protocol: Recrystallization using Ethanol

This protocol details the procedure for purifying crude this compound using ethanol as the primary solvent.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of ethanol to create a slurry.[2]

    • Gently heat the mixture on a hot plate while stirring continuously.

    • Add more hot ethanol in small portions until the solid completely dissolves. It is critical to use the minimum amount of hot solvent required to ensure a good recovery yield.[2][4]

  • Decolorization (Optional):

    • If the solution is significantly colored, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount (spatula tip) of activated charcoal to the solution.[1]

    • Reheat the solution to boiling for a few minutes while stirring to allow the charcoal to adsorb the impurities.[2]

  • Hot Gravity Filtration:

    • This step is necessary if activated charcoal was used or if insoluble impurities are present.

    • Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel with fluted filter paper by placing them on the heating source.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This must be done rapidly to prevent premature crystallization in the funnel.[2]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[5]

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[4] Using ice-cold solvent minimizes the loss of the purified product.[4]

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for several minutes.

    • For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry under a vacuum.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

The choice of solvent is critical for successful recrystallization.[1] The following table summarizes the suitability of common laboratory solvents for purifying this compound based on its chemical structure (an amide with polar amino and nitro groups).

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarA good starting choice. The compound is expected to be sparingly soluble at room temperature but highly soluble when hot.[1][2]
Methanol 65PolarSimilar to ethanol but its lower boiling point offers a smaller temperature gradient for crystallization.[6]
Water 100Very PolarLikely a poor solvent on its own due to the aromatic rings, but it can be an excellent anti-solvent to use with ethanol.[1][6]
Ethyl Acetate 77MediumA less polar option that may be effective if solubility in alcohols is too high at room temperature.[1]
Acetonitrile 82PolarCan be a very effective solvent for the recrystallization of amides.[6]
Hexane 69Non-polarUnsuitable as a primary solvent due to the polar nature of the compound, but could potentially be used as an anti-solvent in a solvent pair.

Troubleshooting Guide

Q: My compound is "oiling out" and forming liquid droplets instead of solid crystals. What should I do? A: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often because the solution is too saturated or cooled too quickly.[7]

  • Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and allow the solution to cool much more slowly.[1][7][8]

  • Solution 2: Change the solvent system. If the problem persists, the chosen solvent may be unsuitable. Using a mixed-solvent system can often resolve this issue.[1]

Q: No crystals are forming even after the solution has cooled in an ice bath. How can I induce crystallization? A: This is a common issue, often caused by using too much solvent or the solution being supersaturated.[7]

  • Solution 1 (Too much solvent): Reheat the solution and gently boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[8]

  • Solution 2 (Supersaturation): Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[1][7] Alternatively, add a "seed crystal" (a tiny crystal of the pure compound) to the solution to provide a nucleation site for crystal growth.[8]

Q: My final yield of purified product is very low. What went wrong? A: A low yield can result from several factors.

  • Cause 1: Using too much solvent during the dissolution step, which keeps a significant portion of your product dissolved even after cooling.[4][7]

  • Cause 2: Premature crystallization during the hot filtration step. Ensure the funnel and receiving flask are adequately preheated.

  • Cause 3: Using too much solvent (or solvent that is not ice-cold) to wash the final crystals, which redissolves some of your product.[4]

  • Cause 4: Incomplete crystallization. Ensure the solution is cooled sufficiently in an ice bath for an adequate amount of time.[3]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimal Hot Solvent to Dissolve start->add_solvent decolorize Optional: Add Charcoal, Boil Briefly add_solvent->decolorize hot_filter Hot Gravity Filtration (if needed) decolorize->hot_filter Yes cool_solution Slowly Cool Solution to Room Temperature decolorize->cool_solution No hot_filter->cool_solution ice_bath Cool in Ice Bath to Maximize Crystal Formation cool_solution->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Pure Crystals wash->dry

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Tree start Problem Encountered During Recrystallization problem1 No Crystals Form Upon Cooling start->problem1 problem2 Compound 'Oils Out' start->problem2 problem3 Low Final Yield start->problem3 sol1_1 Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. problem1->sol1_1 sol2_1 Cause: Solution is too concentrated or cooled too quickly. problem2->sol2_1 sol3_1 Possible Causes: - Too much solvent used. - Inefficient cooling. - Product lost during washing. problem3->sol3_1 sol1_2 If crystals still don't form: Solution is likely not saturated. sol1_1->sol1_2 sol1_3 Boil off excess solvent and cool again. sol1_2->sol1_3 sol2_2 Solution: 1. Reheat to redissolve oil. 2. Add more hot solvent. 3. Cool SLOWLY. sol2_1->sol2_2 sol3_2 Prevention: - Use minimum hot solvent. - Cool thoroughly in ice bath. - Wash with minimal ICE-COLD solvent. sol3_1->sol3_2

Caption: A decision tree to diagnose and solve common recrystallization problems.

References

Side reactions to avoid during the synthesis of 2-Amino-5-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-5-nitrobenzanilide

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory-scale synthesis involves the acylation of aniline with an activated derivative of 2-Amino-5-nitrobenzoic acid. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, which then readily reacts with the primary amino group of aniline to form the desired amide bond.[1]

Q2: What are the most critical side reactions to monitor during this synthesis?

The main side reactions of concern are:

  • Self-Condensation/Polymerization: The amino group of one 2-Amino-5-nitrobenzoic acid molecule can attack the activated carboxyl group of another, leading to the formation of dimers or oligomeric impurities.

  • Hydrolysis of the Activated Intermediate: If moisture is present in the reaction, the activated carboxylic acid derivative (e.g., acyl chloride) can be hydrolyzed back to the starting material, 2-Amino-5-nitrobenzoic acid, which reduces the overall yield.[2]

  • Incomplete Reaction: Due to the electronic properties of the starting materials, the reaction may not proceed to completion, leaving unreacted starting materials in the final product mixture. Anilines can be poor nucleophiles, especially if they have electron-withdrawing groups.[3]

Q3: Is it necessary to protect the amino group of 2-Amino-5-nitrobenzoic acid before starting the synthesis?

While not always mandatory, protecting the amino group (e.g., through acetylation) can prevent the self-condensation side reaction. However, this adds extra steps to the synthesis (protection and deprotection), which may reduce the overall process efficiency. Careful control of reaction conditions, such as low temperatures and slow addition of reagents, can often minimize self-condensation without the need for a protecting group.

Q4: My final product is off-color (e.g., dark brown or yellow). What is the likely cause?

The presence of colored impurities can often be attributed to the formation of side products or the degradation of nitro-aromatic compounds.[4] Inadequate purification or exposure to high temperatures or light can contribute to discoloration.[5] Activated carbon treatment or recrystallization from a suitable solvent system can help remove these colored impurities.[4]

Q5: What is the best method to activate the carboxylic acid for this reaction?

Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a cost-effective and common method for large-scale synthesis.[6] For smaller, laboratory-scale reactions where minimizing side reactions is critical, peptide coupling reagents like HATU or HBTU can be used, though they are more expensive.[6]

Troubleshooting Guide: Common Issues and Solutions

The following table outlines common problems encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Product Yield 1. Incomplete Reaction: The nucleophilicity of aniline may be insufficient under the reaction conditions. 2. Hydrolysis: The activated acid intermediate is sensitive to moisture. 3. Self-Condensation: The starting material reacts with itself, consuming the activated intermediate.1. Increase reaction time or temperature moderately. Consider using a more potent activating agent or a suitable catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Add the activating agent slowly at a low temperature (0-5 °C). Use a more dilute reaction mixture to disfavor intermolecular reactions.
Product is Contaminated with Starting Material (2-Amino-5-nitrobenzoic acid) 1. Inefficient Activation: The carboxylic acid was not fully converted to its active form. 2. Hydrolysis: The activated intermediate reverted to the starting acid due to moisture.1. Use a slight excess of the activating agent (e.g., 1.1-1.2 equivalents of thionyl chloride). 2. Strictly adhere to anhydrous reaction conditions.
Presence of a High Molecular Weight Impurity Self-Condensation Product: An amide bond has formed between two molecules of 2-Amino-5-nitrobenzoic acid.1. Optimize reagent addition: add the activated 2-Amino-5-nitrobenzoic acid solution slowly to the aniline solution. 2. Maintain a low reaction temperature to control the reaction rate.
Reaction Fails to Proceed 1. Poor Nucleophile: The aniline derivative used is strongly deactivated by electron-withdrawing groups. 2. Formation of Salt: The acidic starting material and basic aniline form a salt without covalent bond formation.1. Use a stronger coupling agent or consider a different synthetic route. 2. Ensure the carboxylic acid is properly activated to an electrophilic species (e.g., acyl chloride) before the addition of aniline.[1]

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol describes a general procedure for the synthesis of this compound. Safety Note: This procedure should be carried out in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic; handle with appropriate personal protective equipment.

Reagents and Conditions Summary

ParameterValue/Condition
Starting Material2-Amino-5-nitrobenzoic acid
Activating AgentThionyl Chloride (SOCl₂)
NucleophileAniline
Base (Acid Scavenger)Pyridine or Triethylamine
SolventAnhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Purification MethodRecrystallization (e.g., from Ethanol/Water)

Step 1: Activation of 2-Amino-5-nitrobenzoic acid

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend 2-Amino-5-nitrobenzoic acid (1.0 eq.) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the suspension over 30 minutes. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-5-nitrobenzoyl chloride.

Step 2: Amidation with Aniline

  • Dissolve the crude acyl chloride from Step 1 in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of aniline (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.) in anhydrous DCM.

  • Add the aniline solution dropwise to the acyl chloride solution over 30-45 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl (to remove excess aniline and base), saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.

Visualized Pathways and Workflows

The following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.

Synthesis_Pathway start 2-Amino-5-nitrobenzoic Acid activated 2-Amino-5-nitrobenzoyl Chloride (Intermediate) start->activated + SOCl₂ - SO₂, - HCl product This compound activated->product + Aniline - HCl aniline Aniline Side_Reactions activated Activated Intermediate (Acyl Chloride) hydrolysis_prod Starting Material (Hydrolysis) activated->hydrolysis_prod Undesired Reaction self_cond_prod Self-Condensation Product (Dimer) activated->self_cond_prod Undesired Reaction water H₂O (Moisture) sm 2-Amino-5-nitrobenzoic Acid (Another Molecule) Troubleshooting_Workflow start Identify Issue (e.g., Low Yield, Impurity) cause Investigate Potential Cause start->cause moisture Moisture Present? cause->moisture Check Conditions temp Temperature Too High/Low? moisture->temp No sol_moisture Use Anhydrous Solvents & Inert Atmosphere moisture->sol_moisture Yes reagents Reagent Stoichiometry? temp->reagents No sol_temp Adjust Temperature (e.g., Cool for Addition) temp->sol_temp Yes sol_reagents Verify Reagent Purity & Molar Ratios reagents->sol_reagents Yes end Re-run Experiment & Analyze Results reagents->end No sol_moisture->end sol_temp->end sol_reagents->end

References

How to increase the solubility of 2-Amino-5-nitrobenzanilide for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-Amino-5-nitrobenzanilide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an organic compound with the chemical formula C₁₃H₁₁N₃O₃.[1] It is characterized by the presence of an amino group (-NH₂), a nitro group (-NO₂), and a benzanilide core structure. Its molecular weight is approximately 257.24 g/mol .[1] Due to its aromatic nature and the presence of polar functional groups, it is expected to have limited solubility in non-polar organic solvents and water.

Q2: In which solvents is this compound likely to be soluble?

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

It may also exhibit some solubility in polar protic solvents like alcohols (e.g., ethanol, methanol), although likely to a lesser extent. Its solubility in water and non-polar solvents like toluene and hexane is expected to be very low.

Q3: Why is my this compound not dissolving in the reaction solvent?

The poor solubility of this compound can be attributed to its rigid aromatic structure and the intermolecular hydrogen bonding facilitated by the amino and amide groups. These strong intermolecular forces require a significant amount of energy to be overcome by the solvent molecules.

Troubleshooting Guide: Enhancing Solubility for Reactions

Problem: this compound fails to dissolve sufficiently in the chosen reaction solvent, leading to incomplete or slow reactions.

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your chemical reactions.

Step 1: Solvent Selection and Optimization

The first and most critical step is to select an appropriate solvent or a co-solvent system.

Recommended Solvents:

Solvent CategoryExamplesRationale
Polar Aprotic DMF, DMSO, NMPThese solvents are effective at solvating polar molecules and breaking up intermolecular hydrogen bonds.
Polar Protic Ethanol, Methanol, IsopropanolCan be effective, but solubility might be lower compared to polar aprotic solvents.
Ethers Tetrahydrofuran (THF), DioxaneMay be used as co-solvents to modify the overall polarity of the solvent system.

Experimental Protocol for Solvent Screening:

  • Small-Scale Test: In separate small vials, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to each vial.

  • Observation: Stir or vortex the vials at room temperature and observe the extent of dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the mixture while stirring and observe any changes in solubility. Be cautious and ensure the temperature is well below the boiling point of the solvent and the decomposition temperature of the reactant.

  • Documentation: Record your observations to determine the most effective solvent for your reaction.

Step 2: Physical Methods to Enhance Dissolution

If solvent selection alone is insufficient, the following physical methods can be employed.

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of most compounds. It is crucial to ensure that the reaction temperature does not lead to the degradation of reactants or products.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area of the solute, thereby accelerating the dissolution process.[2]

  • Micronization: Reducing the particle size of the solid this compound by grinding it into a fine powder increases the surface-area-to-volume ratio, which can lead to faster dissolution.[3][4]

Workflow for Physical Dissolution Enhancement:

Caption: Workflow for enhancing solubility using physical methods.

Step 3: Chemical Methods to Improve Solubility

In some cases, modifying the chemical environment can improve solubility.

  • Experimental Protocol for pH Modification:

    • Suspend this compound in a suitable solvent (e.g., a water/alcohol mixture).

    • Slowly add a dilute acid (e.g., HCl) or base (e.g., NaOH) dropwise while monitoring the dissolution.

    • Once dissolved, proceed with the reaction, ensuring that the reagents and other starting materials are stable at the adjusted pH.

  • Use of Co-solvents: A mixture of solvents can be more effective than a single solvent.[3][4][6] For instance, adding a small amount of a highly polar solvent like DMSO to a less polar solvent like THF can significantly enhance solubility.

Logical Flow for Troubleshooting Solubility Issues:

G A Problem: Poor Solubility of this compound B Is the reaction compatible with polar aprotic solvents? A->B C Use DMF, DMSO, or NMP B->C Yes D Try polar protic solvents (e.g., Ethanol, Methanol) B->D No E Is gentle heating permissible for the reaction? C->E D->E F Heat the mixture E->F Yes G Consider using a co-solvent system (e.g., THF/DMSO) E->G No H Is the reaction pH sensitive? F->H K Solution F->K G->H I Attempt pH modification (acidic or basic) H->I No J Utilize sonication to aid dissolution H->J Yes I->J I->K J->K

Caption: Decision tree for troubleshooting solubility problems.

Summary of Quantitative Data for Analogous Compounds

While direct quantitative solubility data for this compound is limited, the following table provides solubility data for a structurally similar compound, 3-nitrobenzoic acid, which can serve as a useful reference point.[7] The data illustrates the general trend of increasing solubility with temperature in various organic solvents.

Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid at Different Temperatures [7]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.15 0.1330.0880.0650.0480.0120.0050.0003
283.15 0.1780.1210.0910.0680.0180.0080.0004
293.15 0.2350.1630.1250.0940.0260.0120.0006
303.15 0.3060.2180.1690.1280.0380.0180.0008
313.15 0.3920.2870.2260.1730.0540.0270.0011
323.15 0.4950.3730.2990.2310.0770.0400.0015

This data suggests that polar solvents like methanol and ethanol are more effective at dissolving related nitro-substituted aromatic compounds, and that solubility is strongly temperature-dependent. Researchers can expect this compound to exhibit similar qualitative trends.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 2-Amino-5-nitrobenzanilide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 2-Amino-5-nitrobenzanilide production. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues in the synthesis and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most common industrial synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-amino-5-nitrobenzoic acid, often from readily available starting materials like 2-methyl-5-nitroaniline through an oxidation reaction.[1][2] The second step is the amidation of 2-amino-5-nitrobenzoic acid with aniline, typically facilitated by a coupling agent, to form the final product.

Q2: What are the primary safety concerns when scaling up this synthesis?

During the scale-up of the synthesis of the precursor, 2-amino-5-nitrobenzoic acid, a primary concern is the highly exothermic nature of the oxidation reaction.[1][2] Inadequate temperature control can lead to a thermal runaway. The use of strong oxidizing agents also requires careful handling to prevent violent reactions. For the amidation step, potential hazards include the handling of coupling agents and solvents at elevated temperatures. A thorough risk assessment is crucial before commencing any scale-up activities.

Q3: What are the typical impurities encountered, and how do they affect the final product?

Common impurities can originate from both stages of the synthesis. In the production of 2-amino-5-nitrobenzoic acid, impurities may include unreacted starting materials, regioisomers such as 2-amino-3-nitrobenzoic acid, and dinitro-substituted byproducts.[3] During the amidation step, unreacted 2-amino-5-nitrobenzoic acid and aniline, as well as byproducts from side reactions of the coupling agent, can be present. These impurities can affect the final product's purity, color, and performance in downstream applications, making their removal critical.

Q4: How can I improve the yield of the amidation reaction?

Low yields in the amidation step can be due to several factors. The low nucleophilicity of the amino group in p-nitroaniline and its derivatives can make the reaction challenging.[4] Optimizing the choice and amount of coupling agent is critical. Ensuring anhydrous reaction conditions is also important, as water can hydrolyze activated intermediates.[5] Monitoring the reaction to completion and optimizing the work-up procedure to minimize product loss during isolation are also key factors.

Q5: My final product is discolored. What is the likely cause and how can I fix it?

Discoloration, such as a brown or dark yellow appearance instead of the expected light yellow crystalline powder, is often due to the presence of colored impurities or oxidation of the amino group.[3] To address this, treatment with activated charcoal during recrystallization can be effective in adsorbing colored impurities.[3] Performing the purification steps under an inert atmosphere (e.g., nitrogen) can help prevent oxidation.

Troubleshooting Guides

Problem 1: Low Yield in 2-Amino-5-nitrobenzoic Acid Synthesis
Possible Cause Solution
Incomplete Reaction Monitor reaction progress using HPLC or TLC. Consider a slight, controlled increase in temperature or extending the reaction time, while carefully managing the exotherm.[1]
Product Degradation Optimize reaction temperature and time. Ensure efficient heat removal to prevent "hot spots" in the reactor.[1]
Poor Mixing In a scaled-up reaction, ensure efficient agitation by using an appropriately designed impeller and optimizing the stirring speed to avoid localized areas of low reactant concentration.[1]
Problem 2: Low Yield in Amidation Step to Form this compound
Possible Cause Solution
Inefficient Carboxylic Acid Activation Select an appropriate coupling agent (e.g., carbodiimides like DCC, DIC, or uronium salts like HATU, HBTU). Optimize the stoichiometry of the coupling agent and the pre-activation time.
Low Nucleophilicity of Aniline The presence of the nitro group on the 2-amino-5-nitrobenzoic acid can reduce the nucleophilicity of the reacting amino group. Consider using a stronger coupling agent or slightly elevated reaction temperatures, while monitoring for potential side reactions.
Hydrolysis of Activated Intermediate Ensure the use of anhydrous solvents and reagents to prevent the hydrolysis of the activated carboxylic acid.
Product Loss During Work-up Optimize the extraction and precipitation steps. Ensure the pH is adjusted correctly to maximize the precipitation of the product.
Problem 3: High Impurity Levels in Final Product
Possible Cause Solution
Side Reactions During Amidation The formation of byproducts can be minimized by controlling the reaction temperature and the rate of addition of the coupling agent.
Incomplete Removal of Starting Materials Optimize the purification method. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often effective.[1] Purity should be verified by HPLC.
Formation of Regioisomers During the synthesis of the precursor, careful control of the nitration temperature (ideally below 10°C) is crucial to minimize the formation of undesired isomers.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the precursor, 2-Amino-5-nitrobenzoic Acid, via two common routes.

Parameter Route 1: Nitration of N-Acetylanthranilic Acid Route 2: Oxidation of 5-Nitroisatin
Starting Material N-Acetylanthranilic Acid5-Nitroisatin
Key Reagents Sulfuric acid, Nitric acid, Sodium hydroxideSodium hydroxide, Hydrogen peroxide
Reaction Steps 2 (Nitration, Hydrolysis)1
Overall Yield ~61.2%[7]~76.7%[7]
Reaction Conditions Nitration: 9-10°C; Hydrolysis: Reflux[7]10°C
Reaction Time Nitration: ~3.5 hours; Hydrolysis: 1.5 hours[7]3 hours[7]
Purification Recrystallization from ethanolFiltration and washing

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzoic Acid from N-Acetylanthranilic Acid

This two-step protocol involves the nitration of N-acetylanthranilic acid followed by hydrolysis.

Step 1: Synthesis of 5-Nitro-N-acetylanthranilic acid

  • In a 250 ml four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 ml of acetic acid and cool to room temperature.

  • With stirring, add 9 g (0.05 mol) of powdered and dried N-acetylanthranilic acid.

  • Stir the mixture for 30 minutes and then cool to 9°C.[7]

  • Slowly add a cold mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid dropwise while maintaining the temperature below 10°C using a cold water bath.[7]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 3 hours.[7]

  • Pour the reaction mixture into 200 ml of ice water to precipitate the solid product. Let it stand overnight, then collect the precipitate by filtration and wash with ice water.[7]

Step 2: Hydrolysis to 2-Amino-5-nitrobenzoic acid

  • Place 7.5 g (0.0335 mol) of the 5-Nitro-N-acetylanthranilic acid obtained in the previous step in a 250 ml four-necked flask with 25 ml of absolute ethanol and 100 ml of 6 mol/L sodium hydroxide solution.

  • Heat the mixture to reflux at 81°C for 1.5 hours.[7]

  • After cooling, filter the solution and neutralize the filtrate to a pH of 3-4 with 1 mol/L dilute hydrochloric acid to precipitate the product.[7]

  • Collect the precipitate by filtration, wash with water, and dry.

Protocol 2: Amidation of 2-Amino-5-nitrobenzoic Acid to form this compound (General Procedure)

This protocol outlines a general procedure for the amide bond formation. The choice of solvent and coupling agent may need to be optimized.

  • In a round-bottom flask, dissolve 2-amino-5-nitrobenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DCM, or chlorobenzene).

  • Add a coupling agent (e.g., HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.)).

  • Stir the mixture at room temperature for a pre-activation period (e.g., 15-30 minutes).

  • Add aniline (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizations

Synthesis_Pathway 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Oxidation Oxidation 2-Methyl-5-nitroaniline->Oxidation 2-Amino-5-nitrobenzoic_acid 2-Amino-5-nitrobenzoic acid Oxidation->2-Amino-5-nitrobenzoic_acid Amidation Amidation 2-Amino-5-nitrobenzoic_acid->Amidation Aniline Aniline Aniline->Amidation This compound This compound Amidation->this compound

Caption: Industrial synthesis pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Low_Yield Low Yield Observed Check_Precursor Check Precursor Synthesis Low_Yield->Check_Precursor Check_Amidation Check Amidation Step Low_Yield->Check_Amidation Optimize_Oxidation Optimize Oxidation: - Temperature - Reaction Time - Mixing Check_Precursor->Optimize_Oxidation Optimize_Amidation Optimize Amidation: - Coupling Agent - Anhydrous Conditions - Work-up Check_Amidation->Optimize_Amidation High_Impurities High Impurity Levels Identify_Impurity Identify Impurity Source High_Impurities->Identify_Impurity Optimize_Purification Optimize Purification: - Recrystallization Solvent - Activated Charcoal - Inert Atmosphere Identify_Impurity->Optimize_Purification

Caption: Troubleshooting workflow for this compound production.

Logical_Relationships Yield Yield Purity Purity Reaction_Temp Reaction Temperature Reaction_Temp->Yield influences Reaction_Temp->Purity influences Reaction_Time Reaction Time Reaction_Time->Yield influences Reaction_Time->Purity influences Coupling_Agent Coupling Agent Coupling_Agent->Yield directly impacts Solvent_Purity Solvent Purity Solvent_Purity->Purity directly impacts Mixing_Efficiency Mixing Efficiency Mixing_Efficiency->Yield influences

Caption: Key parameter relationships in this compound synthesis.

References

Identifying and removing impurities from 2-Amino-5-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 2-Amino-5-nitrobenzanilide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Purity of the Final Product After Synthesis

Q: My initial purity analysis after synthesis shows significant impurities. What are the likely contaminants and how can I minimize them?

A: The most common synthesis route to this compound is the amidation of 2-amino-5-nitrobenzoic acid with aniline. Therefore, the primary impurities are likely to be unreacted starting materials.

Potential Impurities:

  • Unreacted 2-amino-5-nitrobenzoic acid: This is a common impurity if the reaction has not gone to completion.

  • Unreacted aniline: Excess aniline is often used to drive the reaction forward, and its removal can be challenging.

  • Side-reaction products: Depending on the reaction conditions, side-products from self-condensation or other unintended reactions may be present.

Troubleshooting Steps:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the limiting reagent (typically 2-amino-5-nitrobenzoic acid).

  • Stoichiometry Adjustment: Carefully control the stoichiometry of the reactants. While an excess of aniline can improve the yield, it can also complicate purification. Experiment with reducing the excess aniline or using an alternative activating agent for the carboxylic acid.

  • Reaction Conditions Optimization: Temperature and reaction time are critical. Ensure the reaction is carried out at the optimal temperature for a sufficient duration to maximize the conversion to the desired product.

Issue 2: Discoloration of the Purified Product

Q: My this compound appears as a brownish or dark yellow powder instead of the expected yellow crystalline solid. What causes this discoloration and how can I fix it?

A: Discoloration is often indicative of the presence of colored impurities or degradation of the product.

Causes and Solutions:

  • Oxidized Impurities: The amino group is susceptible to oxidation, which can lead to colored byproducts.

    • Solution: Perform the final purification steps, such as recrystallization, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Residual Colored Reagents or Byproducts: Some reagents or side-products from the synthesis may be intensely colored.

    • Solution: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Issue 3: Poor Recovery After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

A: Low recovery during recrystallization is a common issue and can be addressed by optimizing the procedure.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol or a mixture of ethanol and water are often suitable.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower yield as more of the product will remain in the solution upon cooling.

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and improves recovery.

  • Seeding: If crystallization does not occur upon cooling, add a small seed crystal of pure this compound to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities are typically the unreacted starting materials: 2-amino-5-nitrobenzoic acid and aniline. Other potential impurities include regioisomers if nitration steps are involved in the synthesis of the precursors, and various side-products from the amidation reaction.

Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the main component and any impurities. A pure sample will exhibit a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can confirm the structure of this compound and help identify impurities by detecting unexpected signals.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS or GC-MS), mass spectrometry can provide the molecular weight of impurities, aiding in their identification.

Q3: What is a reliable method for purifying crude this compound?

A3: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound. A mixed solvent system, such as ethanol and water, often yields high-purity crystals. Column chromatography can also be employed for more challenging separations.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using the analytical techniques mentioned in Q2. Additionally, determining the melting point of the purified compound can be a good indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity, while a broad melting range indicates the presence of impurities.

Data Presentation

The following table summarizes the expected purity of this compound before and after a standard purification protocol.

Purification Stage Analytical Method Purity (%) Major Impurities Detected
Crude ProductHPLC85 - 902-amino-5-nitrobenzoic acid, Aniline
After RecrystallizationHPLC> 98Trace amounts of starting materials

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and stir to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise with continuous stirring until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound. Method optimization may be necessary.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid. A typical starting gradient could be 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Mandatory Visualization

Impurity_Troubleshooting_Workflow start Crude this compound (Post-Synthesis) purity_analysis Purity Analysis (e.g., HPLC, TLC) start->purity_analysis is_pure Purity > 98%? purity_analysis->is_pure purification Purification Required is_pure->purification No final_product Pure this compound is_pure->final_product Yes recrystallization Recrystallization (e.g., Ethanol/Water) purification->recrystallization post_purification_analysis Purity Analysis of Purified Product recrystallization->post_purification_analysis column_chromatography Column Chromatography (if recrystallization fails) column_chromatography->post_purification_analysis is_pure_after Purity > 98%? post_purification_analysis->is_pure_after is_pure_after->column_chromatography No is_pure_after->final_product Yes troubleshoot Troubleshoot Purification (e.g., change solvent, check for degradation) is_pure_after->troubleshoot Persistent Impurities troubleshoot->recrystallization

Technical Support Center: Optimizing HPLC Separation of 2-Amino-5-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of 2-Amino-5-nitrobenzanilide.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: A robust starting point for analyzing this compound is a reverse-phase HPLC method using a C18 column.[1][2] The mobile phase can consist of a mixture of acidified water and an organic solvent like acetonitrile or methanol.[1][2][3][4][5] A common approach is to use water with 0.1% (v/v) Trifluoroacetic Acid (TFA) or phosphoric acid as the aqueous phase (Eluent A) and acetonitrile with the same concentration of acid as the organic phase (Eluent B).[1][2][5] For mass spectrometry applications, formic acid is a more suitable mobile phase modifier than phosphoric acid.[2][3][5]

Q2: My peak for this compound is tailing. What are the common causes and solutions?

A2: Peak tailing is a frequent issue, especially for compounds containing amine groups like this compound.[6][7][8] The primary cause is often secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[6][7][8]

Here are some common causes and their respective solutions:

  • Secondary Silanol Interactions:

    • Operate at a lower pH: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing their interaction with the protonated amine group of the analyte.[6][9] Be mindful that standard silica columns may degrade at a pH below 3.[6]

    • Use an end-capped column: These columns have fewer accessible residual silanol groups, leading to more symmetrical peaks for basic compounds.[7]

    • Add a mobile phase modifier: Incorporating a competing base, such as triethylamine (TEA), can mask the silanol groups and improve peak shape.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion.[7] To address this, dilute your sample and reinject it.[7]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing.[6][7] If you suspect this, you can try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column.[6][7]

Q3: How can I improve the resolution between this compound and its impurities?

A3: Improving resolution involves several optimization strategies:

  • Adjust Mobile Phase Composition: Modifying the ratio of organic solvent to water can significantly impact selectivity. A shallow gradient or isocratic elution with a lower percentage of organic solvent will generally increase retention and may improve separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a mixture of both, can alter selectivity due to different solvent properties and interactions with the analyte and stationary phase.[4] Methanol can enhance π-π interactions with phenyl-based stationary phases, which could be advantageous for aromatic compounds.[4]

  • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes altered selectivity.

  • Change Stationary Phase: If resolution is still poor on a C18 column, consider a different stationary phase chemistry. A Phenyl-Hexyl column, for instance, can offer alternative selectivity for aromatic compounds due to π-π interactions.[4]

Q4: What detection wavelength is optimal for this compound?

A4: For general detection of aromatic compounds, a UV detector can be set at a lower wavelength, such as 200 nm or 210 nm.[1][10] However, for enhanced selectivity and sensitivity, it is best to set the detection wavelength at the absorbance maximum (λmax) of this compound in your mobile phase.[1] It is recommended to determine the λmax by running a UV scan of a standard solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.Lower the mobile phase pH to 2-3 with an acid modifier like TFA or phosphoric acid.[6][9] Use a highly deactivated, end-capped C18 column or a column with low silanol activity.[3][7]
Column overload.Dilute the sample and reinject.[7]
Column bed deformation or frit blockage.Reverse and flush the column (check manufacturer's guidelines).[6] Replace the column if the problem persists.[6][7]
Poor Resolution Inadequate separation from impurities or related compounds.Optimize the mobile phase composition by adjusting the organic solvent percentage.[9] Try a different organic solvent (e.g., methanol instead of acetonitrile).[4] Consider a different column chemistry, such as a Phenyl-Hexyl phase, for alternative selectivity.[4]
Drifting Retention Times Incomplete column equilibration.Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, which can sometimes take longer with certain mobile phase additives.[11]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[12]
High Backpressure Blockage in the system (e.g., guard column, column frit).Replace the guard column or in-line filter.[7] Reverse and flush the column to remove any particulates from the inlet frit (if permissible).[6]
Mobile phase precipitation.Ensure the mobile phase components are fully miscible and that buffers do not precipitate in the presence of the organic solvent.

Experimental Protocols

Protocol 1: Standard Reverse-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Ultrapure water.

  • Reference standard of this compound (≥98% purity).

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of mobile phase (a 50:50 mixture of A and B can be used as a diluent) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

3. HPLC Conditions:

Parameter Initial Condition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Gradient or Isocratic Elution (See below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)

4. Elution Program (Example Gradient):

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

5. Procedure:

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.[1]

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions to determine the concentration of this compound.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) B Prepare Standard & Sample Solutions A->B C Filter Solutions (0.45 µm) B->C D Equilibrate Column C->D E Inject Sample D->E F Separate Analytes (Gradient/Isocratic) E->F G Detect with UV-Vis F->G H Integrate Peaks G->H I Quantify Analyte H->I J Generate Report I->J

Caption: A general workflow for the HPLC analysis of this compound.

Troubleshooting_Tree Start Poor Peak Shape (Tailing) Q1 Is it a single peak or all peaks? Start->Q1 A1 Check for Secondary Silanol Interactions Q1->A1 Single Peak A3 Check for System Issues Q1->A3 All Peaks S1 Lower Mobile Phase pH (2-3) Use End-Capped Column Add Mobile Phase Modifier A1->S1 A2 Possible Column Overload A1->A2 S2 Dilute Sample and Re-inject A2->S2 Q2 Is there high backpressure? A3->Q2 A4 Possible Column Void or Frit Blockage Q2->A4 Yes A5 Check for Extra-Column Volume Q2->A5 No S4 Reverse/Flush Column (if applicable) Replace Column A4->S4 S5 Use shorter tubing with smaller ID A5->S5

References

Preventing degradation of 2-Amino-5-nitrobenzanilide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 2-Amino-5-nitrobenzanilide during storage. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound is susceptible to degradation from several factors due to its functional groups (an amino group, a nitro group, and an amide linkage). The primary degradation triggers are:

  • Hydrolysis: The amide bond can be cleaved in the presence of moisture, especially under acidic or basic conditions.

  • Oxidation: The electron-rich amino group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to discoloration and the formation of degradation products.[1]

  • Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other decomposition reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool and dry conditions are recommended. Refrigeration (2-8 °C) is ideal for long-term storage.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: For optimal stability, especially for analytical standards or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to protect from moisture.

Q3: What are the likely degradation products of this compound?

A3: Based on its structure, the following degradation products are plausible:

  • 2-Amino-5-nitrobenzoic acid and Aniline: Formed via hydrolysis of the amide bond.

  • Oxidized derivatives: Resulting from the oxidation of the amino group.

  • Photodegradation products: Complex mixtures can be formed upon exposure to light.

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be detected by:

  • Visual Inspection: Discoloration (e.g., darkening) of the solid material.

  • Chromatographic Analysis: The appearance of new peaks or a decrease in the main peak area in techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is crucial for this purpose.[2][3]

  • Spectroscopic Analysis: Changes in the UV-Vis, IR, or NMR spectra can indicate the formation of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid material. Exposure to light (photodegradation) or air (oxidation).Store the material in an amber, tightly sealed container, and consider flushing with an inert gas before sealing.
Unexpected peaks in HPLC analysis. Sample degradation due to improper storage or handling.Prepare fresh samples and ensure they are protected from light and heat. Verify the purity of the starting material.[1]
Poor peak shape or resolution in HPLC. Inappropriate mobile phase or column for separating the parent compound from its degradation products.Develop and validate a stability-indicating HPLC method. Adjust mobile phase composition, pH, or select a different column chemistry.
Inconsistent analytical results. Sample instability in the analytical solvent.Perform solution stability studies to determine how long the sample is stable in the chosen solvent. Prepare fresh solutions for each analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place the solid powder in an oven at a temperature below its melting point (e.g., 100°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled source of UV and visible light.

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).

  • Characterize the major degradation products using techniques like LC-MS and NMR spectroscopy.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a hypothetical stability-indicating HPLC method for the analysis of this compound and its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is crucial and should be demonstrated by showing that the peak for this compound is pure and well-resolved from all degradation product peaks in the stressed samples.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress Condition % Degradation Major Degradation Products
0.1 M HCl, 60°C, 24h15%2-Amino-5-nitrobenzoic acid, Aniline
0.1 M NaOH, 60°C, 24h25%2-Amino-5-nitrobenzoic acid, Aniline
3% H₂O₂, RT, 24h10%Oxidized derivatives
Dry Heat, 100°C, 48h5%Minor unidentified products
Photolysis (ICH Q1B)30%Complex mixture of photoproducts

Visualizations

Proposed Degradation Pathways

A This compound B 2-Amino-5-nitrobenzoic acid + Aniline A->B  Hydrolysis (Acid/Base) C Oxidized Products A->C  Oxidation (H2O2) D Photodegradation Products A->D  Photolysis (Light) E Thermal Degradation Products A->E  Thermal Stress

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolysis A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS/NMR for Product Identification G->H

Caption: Workflow for the forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Amino-5-nitrobenzanilide: HPLC vs. Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity and success of their work. 2-Amino-5-nitrobenzanilide, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Accurate determination of its purity is crucial for ensuring the reliability of experimental results and the quality of final products.

This guide provides a comprehensive comparison of two common analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We will delve into the principles of each method, present supporting experimental data for analogous compounds, and provide detailed protocols to aid in the selection of the most appropriate technique for your specific needs.

High-Performance Liquid Chromatography (HPLC): A Quantitative Approach

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique that separates, identifies, and quantifies components in a mixture. For the purity analysis of this compound, a reverse-phase HPLC method with UV detection is a robust and sensitive approach. The principle lies in the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The time it takes for a compound to elute from the column, known as the retention time, is a characteristic identifier. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for precise quantification of purity.

Melting Point Analysis: A Classical Indicator of Purity

Melting point analysis is a fundamental and straightforward physical method used to assess the purity of a crystalline solid. A pure crystalline compound will have a sharp and narrow melting point range, which is a characteristic physical property. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[1][2][3][4][5][6][7] While less quantitative than HPLC, it serves as a rapid and valuable preliminary assessment of purity.

Comparative Analysis: HPLC vs. Melting Point

The choice between HPLC and melting point for purity determination depends on the specific requirements of the analysis. The following table summarizes the key aspects of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Melting Point Analysis
Principle Separation based on differential partitioning between a stationary and mobile phase.Observation of the temperature range over which a solid transitions to a liquid.
Purity Indication The area of the main peak relative to the total area of all peaks in the chromatogram.[1]A sharp, narrow melting range close to the literature value indicates high purity. A broad, depressed range suggests the presence of impurities.[1][2][3][4][5][6][7]
Quantitative? Yes, highly quantitative.Primarily qualitative; can be semi-quantitative under controlled conditions.
Sensitivity High; can detect trace impurities.Lower; generally requires >1% impurity to cause a significant change.
Specificity High; can separate and quantify closely related impurities.Low; different impurities can cause similar melting point depressions.
Sample Requirement Small sample size, dissolved in a suitable solvent.Small sample size of the solid.
Throughput Can be automated for high throughput.Generally lower throughput.
Cost Higher initial instrument cost and ongoing solvent expenses.Low instrument cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard (≥99.5% purity)

  • Sample of this compound for analysis

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan of the standard solution (typically in the range of 254-360 nm for nitroaromatic compounds)

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Purity Calculation: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Melting Point Determination

Instrumentation and Materials:

  • Melting point apparatus

  • Capillary tubes

  • This compound sample

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Packing the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Melting Point Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Interpretation: A sharp melting range (e.g., 1-2 °C) indicates high purity. A broad and depressed melting range suggests the presence of impurities.

Data Presentation

Table 1: Illustrative Purity Analysis Data for this compound

Batch IDHPLC Purity (%)Observed Melting Point Range (°C)Interpretation
Batch A99.8155.5 - 156.5High Purity
Batch B98.5152.0 - 155.0Moderate Purity
Batch C95.2148.5 - 153.5Lower Purity

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: Experimental workflow for HPLC purity analysis.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Measurement cluster_interp Interpretation A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Place in Apparatus C->D E Slow Heating D->E F Observe & Record Range E->F G Compare to Standard F->G H Assess Purity G->H

Caption: Experimental workflow for melting point analysis.

Comparison of Analytical Methods

Method_Comparison cluster_PurityAnalysis Purity Analysis of this compound cluster_HPLC HPLC cluster_MP Melting Point cluster_Alt Alternative Methods HPLC HPLC Melting Point Melting Point Alternative Methods Alternative Methods Quantitative Quantitative HPLC->Quantitative High Sensitivity High Sensitivity HPLC->High Sensitivity High Specificity High Specificity HPLC->High Specificity Qualitative Qualitative Melting Point->Qualitative Lower Sensitivity Lower Sensitivity Melting Point->Lower Sensitivity Low Specificity Low Specificity Melting Point->Low Specificity TLC TLC (Qualitative) Alternative Methods->TLC GC-MS GC-MS (Volatile Impurities) Alternative Methods->GC-MS LC-MS LC-MS (Impurity ID) Alternative Methods->LC-MS

Caption: Comparison of analytical methods for purity determination.

Conclusion

Both HPLC and melting point analysis are valuable tools for assessing the purity of this compound. HPLC stands out as a superior quantitative method, offering high sensitivity and specificity for the detection and quantification of impurities. Melting point analysis, while less precise, provides a rapid, cost-effective, and reliable preliminary indication of purity. For comprehensive quality control in research and drug development, a combination of these techniques is often employed. An initial melting point determination can quickly flag potentially impure batches, which can then be subjected to rigorous quantitative analysis by HPLC for a definitive purity assessment.

References

A Comparative Guide to 2-Amino-5-nitrobenzanilide and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, spectroscopic data, and biological activities of 2-Amino-5-nitrobenzanilide and its key isomers, providing essential data for researchers in medicinal chemistry and materials science.

Introduction

This compound and its isomers are a class of organic compounds that have garnered significant interest in the fields of drug discovery, diagnostics, and industrial chemistry. The strategic placement of amino and nitro functional groups on the benzanilide scaffold gives rise to a diverse range of chemical properties and biological activities. The nitro group, a potent electron-withdrawing moiety, and the amino group, an electron-donating group, profoundly influence the molecule's polarity, reactivity, and potential for intermolecular interactions. This guide provides a comprehensive comparison of this compound with its key positional isomers, offering valuable insights for the selection and application of these compounds in research and development.

Physicochemical Properties: A Comparative Overview

The position of the amino and nitro substituents on the benzanilide structure significantly impacts the physicochemical properties of the isomers. These properties, including melting point, boiling point, and solubility, are critical for predicting the behavior of these compounds in various experimental and physiological environments.

PropertyThis compound2'-Nitrobenzanilide4'-Nitrobenzanilide4-Nitrobenzanilide
Molecular Formula C₁₃H₁₁N₃O₃C₁₃H₁₀N₂O₃C₁₃H₁₀N₂O₃C₁₃H₁₀N₂O₃
Molecular Weight 257.24 g/mol [1]242.23 g/mol [2]242.23 g/mol [3]242.23 g/mol [4]
Melting Point Not availableNot available202-204 °C[5]201-201.5 °C[6]
Boiling Point Not availableNot available327 °C at 760 mmHg[5]Not available
Appearance Not availableNot availableNot availableWhite powder[7]
Solubility Not availableNot available2.2 µg/mL in water (at pH 7.4)[3]< 0.1 mg/mL in water at 18°C[7]

Spectroscopic Analysis for Isomer Differentiation

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of nitroanilide isomers. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide unique fingerprints for each isomer based on their distinct molecular vibrations, chemical environments of protons and carbons, and electronic transitions.

Infrared (IR) Spectroscopy: The position of characteristic absorption bands for the amino (N-H), nitro (N-O), and amide (C=O and N-H) groups can help distinguish between the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern on the aromatic rings. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the amino and nitro groups.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of these compounds are influenced by the extent of conjugation and the electronic nature of the substituents. The position of the maximum absorption wavelength (λmax) can provide insights into the electronic structure of the isomers. For instance, the UV/Visible spectrum for 4'-Nitrobenzanilide has been documented.[6]

Synthesis of Amino-Nitro-Substituted Benzanilides

The synthesis of this compound and its isomers typically involves the acylation of a substituted aniline with a substituted benzoyl chloride or benzoic acid. The choice of starting materials and reaction conditions is crucial for achieving the desired isomer with high yield and purity.

For example, a general method for preparing 3-amino-4-methoxybenzanilide involves the reaction of 3-nitro-4-X-benzoic acid with aniline to form a 3-nitro-4-X-benzanilide intermediate. This is followed by reaction with methanol in the presence of an alkaline reagent to yield 3-nitro-4-methoxybenzanilide, which is then reduced to the final product.[8] Another approach involves the acylation of aniline with 4-nitrobenzoic acid, followed by nitration to produce 2',4,4'-trinitrobenzanilide.[9]

Experimental Workflow for Synthesis

General Synthesis Workflow for Amino-Nitro-Benzanilides cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_modification Further Modification (Optional) cluster_final Final Product Substituted Aniline Substituted Aniline Acylation Acylation Substituted Aniline->Acylation Substituted Benzoyl Chloride Substituted Benzoyl Chloride Substituted Benzoyl Chloride->Acylation Nitro-Benzanilide Nitro-Benzanilide Acylation->Nitro-Benzanilide Reduction of Nitro Group Reduction of Nitro Group Nitro-Benzanilide->Reduction of Nitro Group Amino-Nitro-Benzanilide Amino-Nitro-Benzanilide Reduction of Nitro Group->Amino-Nitro-Benzanilide

Caption: General synthesis workflow for amino-nitro-benzanilides.

Biological Activity and Potential Applications

The biological activity of this compound and its isomers is an area of active research, with potential applications in cancer therapy, and as antimicrobial and antiparasitic agents. The presence of the nitro group is often crucial for their mechanism of action, which can involve bioreductive activation under hypoxic conditions, a characteristic of solid tumors.

While specific comparative data on the cytotoxicity of this compound and its direct isomers is limited, studies on related nitroaromatic compounds provide valuable insights. For instance, various N-ortho-nitrobenzylated benzanilide amino acids have been synthesized to control the conformation and membrane permeability of cyclic peptides, with photolysis of the nitrobenzyl group altering their biological properties and inducing cytotoxicity.[10]

Signaling Pathways in Drug Development

Understanding the interaction of these compounds with cellular signaling pathways is key to elucidating their mechanism of action and potential as therapeutic agents. While specific pathways for this compound are not well-defined, related nitro compounds have been shown to interact with various cellular targets. Further research is needed to identify the specific signaling cascades modulated by these benzanilide isomers.

Potential Drug Action via Signaling Pathway Modulation Nitroanilide Isomer Nitroanilide Isomer Cellular Target (e.g., Enzyme, Receptor) Cellular Target (e.g., Enzyme, Receptor) Nitroanilide Isomer->Cellular Target (e.g., Enzyme, Receptor) Binding Signaling Pathway Modulation Signaling Pathway Modulation Cellular Target (e.g., Enzyme, Receptor)->Signaling Pathway Modulation Cellular Response (e.g., Apoptosis, Growth Inhibition) Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling Pathway Modulation->Cellular Response (e.g., Apoptosis, Growth Inhibition)

Caption: Hypothetical signaling pathway modulation by a nitroanilide isomer.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of scientific research. The following are generalized protocols for key experiments used in the characterization and evaluation of nitroanilide isomers.

General Protocol for Synthesis of a Nitrobenzanilide
  • Reaction Setup: In a suitable reaction vessel, dissolve the substituted aniline in an appropriate solvent (e.g., toluene).

  • Acylation: Add the substituted benzoyl chloride and a base (e.g., DIPEA) to the solution. The reaction can be carried out at room temperature or with heating, potentially under microwave irradiation to accelerate the reaction.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (nitroanilide isomers) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan crystals form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound and its isomers represent a versatile class of compounds with significant potential in various scientific and industrial applications. The position of the amino and nitro groups profoundly influences their physicochemical properties, spectroscopic characteristics, and biological activities. This guide provides a foundational comparison to aid researchers in selecting the appropriate isomer for their specific needs and to stimulate further investigation into the therapeutic potential of this promising class of molecules. The provided experimental protocols offer a starting point for the synthesis and evaluation of these compounds, paving the way for future discoveries in drug development and beyond.

References

A Comparative Guide to Validated Analytical Methods for 2-Amino-5-nitrobenzanilide Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, though derivatization may be required for polar molecules. UV-Vis Spectrophotometry offers a simpler and more accessible method, often suitable for initial screening and quantification.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the discussed analytical methods, based on data from the analysis of structurally related nitroaromatic compounds.

Analytical TechniqueTypical AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample Matrix
HPLC-UV o-, m-, p-Nitroaniline≤ 0.2 µg/L[1]2.0 x 10⁻⁹ M[1]1 - 100 µg/L[1]Aqueous, Environmental[1][2][3]
3-Nitroaniline1 µg/L[1][4]-5 - 1500 µg/L[1][4]Environmental Water[1]
GC-MS Amino Acids (derivatized)---Biological Matrices[5]
2-Amino-5-nitrobenzophenone---Solid Matrices, Drug Formulations[6]
UV-Vis Spectrophotometry m-, o-, p-Nitroaniline0.08, 0.05, 0.06 µg/mL[1]-0.2-20, 0.1-15, 0.1-17 µg/mL[1]Synthetic and Real Samples[1]
Tinidazole (hydrolyzed)0.003-0.012 mM[7]0.0274 mM[7]0.03-0.33 mM[7]Aqueous Solutions[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative protocols for each technique, adapted for the analysis of 2-Amino-5-nitrobenzanilide.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile compounds. A reverse-phase HPLC method with UV detection is highly suitable for the analysis of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Chromatographic Conditions (Adapted from methods for nitroanilines): [8]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound in the mobile phase (a starting point could be around 254 nm or the compound's λmax).

  • Injection Volume: 10 µL.

Preparation of Solutions:

  • Mobile Phase: Prepare the mixture of acetonitrile, water, and acid. Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Solution: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Prepare Standard Solutions injection Inject Standards & Samples prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system->injection data_acq Data Acquisition injection->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quantify Determine Sample Concentration cal_curve->quantify

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the polarity of the amino group in this compound, derivatization may be necessary to improve its volatility and chromatographic peak shape.[9]

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for aromatic compounds (e.g., DB-5MS).

  • Helium (carrier gas).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).

  • Anhydrous solvent (e.g., acetonitrile, pyridine).

  • This compound reference standard.

GC-MS Conditions (Adapted from methods for similar compounds): [6]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Scan Range: m/z 50-500.

Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Accurately weigh the standard or sample into a vial.

  • Derivatization: Add the anhydrous solvent and the derivatization reagent. Cap the vial and heat at a specific temperature (e.g., 70-100 °C) for a defined time to complete the reaction.

  • Injection: After cooling, inject an aliquot of the derivatized solution into the GC-MS.

GCMS_Workflow sample_prep Sample Weighing derivatization Derivatization with Reagent sample_prep->derivatization gc_injection Injection into GC-MS derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Mass Spectra) detection->analysis

Caption: Experimental workflow for GC-MS analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.

Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

  • This compound reference standard.

  • Volumetric flasks and pipettes.

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a solution of the this compound sample of an unknown concentration. Measure the absorbance of the sample solution at the λmax. Determine the concentration of the sample from the calibration curve.

UVVis_Workflow start Start lambda_max Determine λmax of Analyte start->lambda_max prep_sample Prepare Sample Solution start->prep_sample prep_standards Prepare Standard Solutions lambda_max->prep_standards measure_abs_std Measure Absorbance of Standards prep_standards->measure_abs_std cal_curve Generate Calibration Curve measure_abs_std->cal_curve quantify Determine Concentration cal_curve->quantify measure_abs_sample Measure Absorbance of Sample prep_sample->measure_abs_sample measure_abs_sample->quantify end End quantify->end

Caption: Experimental workflow for UV-Vis Spectrophotometry.

References

A Spectroscopic Comparison of 2-Amino-5-nitrobenzanilide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic amide 2-Amino-5-nitrobenzanilide with its synthetic precursors, 4-nitroaniline and 2-aminobenzoic acid (anthranilic acid). The analysis focuses on Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the key structural differences and characteristic spectral features of these compounds. This information is valuable for researchers in synthetic chemistry and drug development for reaction monitoring and compound characterization.

Overview of Compounds

  • 2-Aminobenzoic Acid (Anthranilic Acid): An aromatic acid containing both a carboxylic acid and an amino group. It serves as a common starting material in the synthesis of dyes, pigments, and pharmaceuticals.

  • 4-Nitroaniline: A simple aromatic amine containing a strongly electron-withdrawing nitro group. It is a key intermediate in the synthesis of various industrial chemicals, including azo dyes.[1]

  • This compound: The target compound, an amide formed conceptually from the reaction between 2-aminobenzoic acid and aniline, followed by nitration, or more directly from precursors already containing the nitro group. It features a more complex structure with functional groups from both precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its precursors.

**Table 1: Comparative FT-IR Spectral Data (cm⁻¹) **
Functional Group2-Aminobenzoic Acid4-NitroanilineThis compound
N-H Stretch (Amine) 3400-3300 (asymmetric & symmetric)3480-3350 (asymmetric & symmetric)3450-3300 (asymmetric & symmetric)
N-H Stretch (Amide) N/AN/A~3250
C=O Stretch (Carboxylic Acid) ~1680N/AN/A
C=O Stretch (Amide I) N/AN/A~1640
N-H Bend (Amine) ~1620~1630~1620
N-H Bend (Amide II) N/AN/A~1550
NO₂ Stretch (Asymmetric) N/A~1500~1510
NO₂ Stretch (Symmetric) N/A~1330~1340
C-N Stretch (Amine) ~1250~1310~1260
O-H Bend (Carboxylic Acid) ~1420N/AN/A
C-O Stretch (Carboxylic Acid) ~1300N/AN/A

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and instrument.

Table 2: Comparative ¹H NMR Spectral Data (δ, ppm)
Proton Environment2-Aminobenzoic Acid (in DMSO-d₆)4-Nitroaniline (in CDCl₃)This compound (Predicted)
-NH₂ Protons ~5.5-7.0 (broad)~6.6 (broad)[2]~6.0-7.0 (broad)
-NH- (Amide) Proton N/AN/A~8.0-9.0 (singlet)
Aromatic Protons 6.5-7.8 (multiplet)6.71 (d), 7.97 (d)[2]7.0-8.5 (multiplet)

Note: Chemical shifts are highly dependent on the solvent used. The data for this compound is predicted based on the functional groups present and typical aromatic shifts.

Table 3: Comparative UV-Vis Spectral Data (λ_max, nm)
Compoundλ_max (nm)Solvent
2-Aminobenzoic Acid ~254, ~335Ethanol
4-Nitroaniline ~37495% Ethanol
This compound ~260, ~390 (Predicted)Ethanol

Note: The absorption maxima (λ_max) can shift depending on the solvent's polarity (solvatochromism).[3] The data for the final product is an estimation based on its chromophores.

Experimental Protocols

FT-IR Spectroscopy
  • Objective: To identify the principal functional groups in each compound.

  • Methodology:

    • A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

    • A background spectrum of the empty sample chamber is recorded.

    • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Objective: To determine the wavelength of maximum absorbance (λ_max) related to electronic transitions within the molecules.

  • Methodology:

    • A stock solution of each compound is prepared by dissolving a precisely weighed sample in a UV-grade solvent (e.g., ethanol, methanol).

    • A dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) is prepared from the stock solution.

    • The UV-Vis spectrophotometer is calibrated using a cuvette filled with the pure solvent as a blank.

    • The sample cuvette is filled with the dilute solution and placed in the spectrophotometer.

    • The absorbance spectrum is recorded over a range of approximately 200-600 nm to identify the λ_max values.

¹H NMR Spectroscopy
  • Objective: To determine the chemical environment of the hydrogen atoms in the molecule.

  • Methodology:

    • Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to ensure homogeneity.

    • The ¹H NMR spectrum is acquired using an appropriate pulse sequence. Data are processed (Fourier transform, phase correction, and baseline correction) to yield the final spectrum.

Synthesis Pathway and Spectroscopic Transformation

The synthesis of this compound from its precursors involves the formation of an amide bond and the presence of a nitro group. Spectroscopically, this transformation is characterized by:

  • FT-IR: The disappearance of the broad O-H and C=O stretches from the carboxylic acid of 2-aminobenzoic acid and the appearance of the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands.

  • ¹H NMR: The appearance of a new signal in the downfield region (typically 8-9 ppm) corresponding to the amide (-NH-) proton.

  • UV-Vis: A potential shift in the λ_max due to the extended conjugation of the final product compared to the individual precursors.

The logical relationship for the synthesis is illustrated below.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product precursor1 2-Aminobenzoic Acid product This compound precursor1->product + (Amidation) precursor2 4-Nitroaniline precursor2->product

Caption: Synthetic route from precursors to the final product.

This guide provides a foundational spectroscopic framework for the analysis of this compound and its precursors. Experimental values may vary slightly based on instrumentation and conditions, but the characteristic patterns discussed provide a reliable basis for compound identification and purity assessment.

References

A Comparative Analysis of the Reactivity of 2-Amino-5-nitrobenzanilide and 4-amino-3-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two structural isomers: 2-Amino-5-nitrobenzanilide and 4-amino-3-nitrobenzanilide. Understanding the distinct reactivity profiles of these molecules is crucial for their application in medicinal chemistry and materials science, where precise control over chemical transformations is paramount. This analysis is based on established principles of organic chemistry, supported by theoretical considerations and analogous experimental data.

Theoretical Comparison of Reactivity

The reactivity of an aromatic compound is primarily governed by the electronic effects of its substituents, which influence the electron density of the aromatic ring and its susceptibility to electrophilic or nucleophilic attack. The key substituents in the molecules of interest are the amino (-NH₂), nitro (-NO₂), and benzamido (-NHCOPh) groups.

  • Amino Group (-NH₂): A strong activating group due to its +M (mesomeric) effect, which donates electron density to the ring, particularly at the ortho and para positions. It also has a -I (inductive) effect, but the mesomeric effect is dominant.

  • Nitro Group (-NO₂): A strong deactivating group due to its -M and -I effects, withdrawing electron density from the ring, especially from the ortho and para positions.

  • Benzamido Group (-NHCOPh): A moderately deactivating group. The nitrogen lone pair can be delocalized into both the benzene ring and the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group reduces the electron-donating ability of the amino group to the ring, making it less activating than a simple amino group.

Analysis of this compound

In this isomer, the amino group is at position 2, the nitro group at position 5, and the benzamido group is attached to the aniline nitrogen. The primary site of reactivity will be the aniline ring. The powerful activating effect of the amino group is significantly counteracted by the strong electron-withdrawing nitro group at the para position and the deactivating benzamido group. Electrophilic attack is likely to be sluggish. The directing effects of the amino group (ortho, para) and the nitro group (meta) are in conflict.

Analysis of 4-Amino-3-nitrobenzanilide

Here, the amino group is at position 4 and the nitro group is at position 3 (ortho to the amino group). This arrangement leads to a significant decrease in the electron-donating ability of the amino group due to the strong proximity of the electron-withdrawing nitro group. The para-benzamido group further deactivates the ring. Consequently, this isomer is expected to be considerably less reactive towards electrophiles than this compound.

Quantitative Data Summary

Table 1: Predicted Comparative Reactivity

PropertyThis compound4-amino-3-nitrobenzanilideRationale
Reactivity towards Electrophiles Moderately DeactivatedStrongly DeactivatedIn the 2-amino isomer, the activating amino group is para to the deactivating nitro group. In the 4-amino isomer, the ortho-nitro group strongly deactivates the adjacent amino group through both inductive and mesomeric effects, significantly reducing ring activation.
Predicted Site of Electrophilic Attack C4 and C6 positionsC2, C5, and C6 positionsIn the 2-amino isomer, the amino group directs ortho and para (C4 and C6). In the 4-amino isomer, the directing effects are more complex due to the interplay of all substituents.
Nucleophilicity of the Amino Group HigherLowerThe amino group in the 2-amino isomer is less sterically hindered and less electronically deactivated by the nitro group compared to the 4-amino isomer, where the nitro group is in the ortho position.
Acidity of the Amide N-H Less acidicMore acidicThe ortho-nitro group in the 4-amino isomer can stabilize the conjugate base through intramolecular hydrogen bonding and its strong electron-withdrawing effect, making the amide proton more acidic.

Table 2: Representative Computational Data for Nitroaniline Isomers

This data for o-, m-, and p-nitroaniline from computational analyses illustrates how the relative positions of the amino and nitro groups affect electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
o-Nitroaniline-6.23-2.014.224.34
m-Nitroaniline-6.54-1.984.565.14
p-Nitroaniline-6.37-2.234.146.87

Note: This data is for the parent nitroanilines and serves as an illustrative example. Actual values for the benzanilide derivatives will differ.

Experimental Protocols

The following are generalized protocols that can be adapted to experimentally investigate and compare the reactivity of this compound and 4-amino-3-nitrobenzanilide.

Protocol 1: Electrophilic Bromination of the Aniline Ring

This experiment aims to compare the susceptibility of the aniline ring in each isomer to electrophilic attack.

Materials:

  • This compound or 4-amino-3-nitrobenzanilide

  • Glacial Acetic Acid

  • Bromine in Acetic Acid solution (e.g., 1 M)

  • Sodium thiosulfate solution (10%)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve a known amount (e.g., 1 mmol) of the respective aminonitrobenzanilide isomer in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a stoichiometric amount (e.g., 1 mmol) of the bromine in acetic acid solution dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC or a set reaction time), quench the reaction by adding an excess of cold deionized water.

  • If any unreacted bromine remains (indicated by a persistent orange color), add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • Analyze the product by techniques such as NMR and Mass Spectrometry to determine the structure and yield of the brominated product.

  • A direct comparison of the reaction times and yields for the two isomers will provide a quantitative measure of their relative reactivity towards electrophilic bromination.

Protocol 2: Hydrolysis of the Amide Bond

This protocol can be used to assess the relative stability of the amide bond in each isomer.

Materials:

  • This compound or 4-amino-3-nitrobenzanilide

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Standard laboratory glassware for reflux

Procedure:

  • Place a known amount (e.g., 1 mmol) of the aminonitrobenzanilide isomer and a suitable volume of concentrated acid (e.g., 10 mL of 6 M HCl) in a round-bottom flask.

  • Heat the mixture to reflux and monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the corresponding aminonitrobenzoic acid and aniline.

  • After the reaction has proceeded for a set time, or upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a NaOH solution to precipitate the products.

  • Isolate and quantify the products to determine the extent of hydrolysis.

  • Comparing the rate of hydrolysis for the two isomers will indicate the relative stability of their amide bonds.

Visualizations

Experimental_Workflow cluster_Isomers Starting Isomers cluster_Reactions Comparative Reactions cluster_Analysis Analysis I1 This compound R1 Electrophilic Aromatic Substitution (e.g., Bromination) I1->R1 R2 Nucleophilic Acyl Substitution (e.g., Hydrolysis) I1->R2 I2 4-amino-3-nitrobenzanilide I2->R1 I2->R2 A1 Reaction Kinetics (TLC, HPLC) R1->A1 A2 Product Characterization (NMR, MS) R1->A2 R2->A1 R2->A2 Conclusion Comparative Reactivity Assessment A1->Conclusion A3 Yield Determination A2->A3 A3->Conclusion

Caption: Workflow for the comparative study of isomer reactivity.

Electrophilic_Substitution_Pathway reactant This compound intermediate Sigma Complex (Wheland Intermediate) reactant->intermediate Electrophilic Attack at C4/C6 reagent + Br+ product Brominated Product intermediate->product Resonance Stabilization deprotonation - H+

Caption: Predicted pathway for electrophilic bromination of this compound.

A Researcher's Guide to Confirming the Structure of Synthesized 2-Amino-5-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

The unequivocal structural confirmation of a newly synthesized compound is a critical step in chemical and pharmaceutical research, ensuring the integrity of subsequent studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the structure of 2-Amino-5-nitrobenzanilide. It outlines key analytical techniques, presents a comparative analysis with a structural isomer, and provides detailed experimental protocols.

To illustrate the process of structural differentiation, this guide compares the analytical data of the target compound, This compound , with its isomer, 4'-Nitrobenzanilide . The latter compound differs in the position of the nitro group, which is located on the aniline ring rather than the benzoyl ring. This comparison highlights how subtle structural differences can be elucidated using standard analytical methods.

Workflow for Structural Confirmation

The process of confirming the structure of a synthesized compound involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow, starting from the purified compound to its final structural verification.

Structural Confirmation Workflow start Synthesized & Purified This compound mp Melting Point Analysis start->mp Physicochemical Characterization ms Mass Spectrometry (MS) start->ms Molecular Weight & Formula ir Infrared (IR) Spectroscopy start->ir Functional Group Identification nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Connectivity & Chemical Environment data_analysis Spectroscopic Data Analysis & Interpretation mp->data_analysis ms->data_analysis ir->data_analysis nmr->data_analysis comparison Comparison with Reference Data & Isomers data_analysis->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Workflow for the structural confirmation of synthesized compounds.

Comparative Data Analysis

A direct comparison of physicochemical and spectroscopic data is the most effective way to distinguish between the target compound and its isomers. The following tables summarize the expected data for this compound and the comparative compound, 4'-Nitrobenzanilide.

Table 1: Physicochemical Properties

PropertyThis compound (Target)4'-Nitrobenzanilide (Isomer)
Molecular Formula C₁₃H₁₁N₃O₃C₁₃H₁₀N₂O₃
Molecular Weight 257.24 g/mol [1]242.23 g/mol [2][3][4][5]
CAS Number 30481-54-0[6][7]3393-96-2[3][4][5][8]
Melting Point (°C) Data not available202-204 °C[2][3][4]
Appearance Expected to be a colored solidWhite to orange/green powder/crystals[3][4]

Table 2: Spectroscopic Data Comparison

TechniqueThis compound (Target)4'-Nitrobenzanilide (Isomer)
¹H NMR Expected complex aromatic signals with distinct coupling patterns for the 1,2,4-trisubstituted ring. Protons adjacent to the amino group will be upfield compared to those near the nitro and amide groups.Signals corresponding to a monosubstituted benzene ring and a 1,4-disubstituted (para) benzene ring.
¹³C NMR Aromatic carbons will show shifts influenced by the electron-donating amino group and electron-withdrawing nitro and amide groups.A different set of aromatic carbon signals corresponding to the different substitution pattern.
IR (cm⁻¹) - N-H stretches (amide and amine): ~3400-3200- C=O stretch (amide): ~1650- N-O stretches (nitro): ~1530 & 1350- Aromatic C-H and C=C bands- N-H stretch (amide): ~3300- C=O stretch (amide): ~1660- N-O stretches (nitro): ~1520 & 1345- Aromatic C-H and C=C bands
Mass Spec. (m/z) Molecular ion peak [M]⁺ at m/z 257. Fragmentation may involve loss of the aniline group or cleavage of the amide bond.Molecular ion peak [M]⁺ at m/z 242. Characteristic fragmentation includes the formation of the benzoyl cation (m/z 105) and the nitrophenyl cation (m/z 122).[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Melting Point Analysis
  • Objective: To determine the melting point of the synthesized compound as an indicator of purity.

  • Protocol:

    • Ensure the synthesized this compound is completely dry.

    • Place a small amount of the crystalline solid into a capillary tube and compact the sample by tapping the sealed end on a hard surface.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-15 °C per minute initially, then slow to 1-2 °C per minute when the temperature is within 15 °C of the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

    • A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the substitution pattern of the aromatic rings.

  • Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) can be used if the compound is soluble.

    • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Interpretation:

      • ¹H NMR: Analyze the chemical shifts (δ), integration values (proton count), and coupling constants (J-values) to assign protons to their respective positions on the molecule. The distinct splitting patterns in the aromatic region will be crucial for confirming the 1,2,4-substitution on the benzoyl ring.

      • ¹³C NMR: Identify the number of unique carbon environments. The chemical shifts will indicate the presence of carbonyl carbons, carbons attached to amino and nitro groups, and other aromatic carbons.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Sample Preparation (ATR): Place a small amount of the dry, solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation (KBr Pellet): Alternatively, thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Analysis: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Data Interpretation: Identify characteristic absorption bands for the key functional groups:

      • N-H stretch: Look for peaks in the 3400-3200 cm⁻¹ region, which can indicate both the primary amine (-NH₂) and the secondary amide (N-H).

      • C=O stretch: A strong absorption band around 1650 cm⁻¹ is characteristic of the amide carbonyl group.

      • NO₂ stretch: Look for two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.

      • Aromatic C=C and C-H stretches: These will appear in the 1600-1450 cm⁻¹ and 3100-3000 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Protocol:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Analysis: Acquire the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).

    • Data Interpretation:

      • Molecular Ion: Identify the molecular ion peak ([M]⁺ or [M+H]⁺), which should correspond to the molecular weight of this compound (257.24 g/mol ).

      • Fragmentation Pattern: Analyze the major fragment ions. The fragmentation pattern will provide clues about the compound's structure. For example, cleavage of the amide bond can lead to characteristic fragments. Comparison with the fragmentation pattern of isomers like 4'-Nitrobenzanilide will show distinct differences.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Amino-5-nitrobenzanilide is critical for quality control, process monitoring, and research and development. This guide provides an objective comparison of common analytical methodologies for this compound, supported by experimental data adapted from similar molecules. It further outlines a framework for the cross-validation of these methods to ensure data integrity and comparability across different analytical platforms.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is contingent on its performance parameters. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are primary techniques for the analysis of aromatic nitro compounds. The following table summarizes their typical performance characteristics.

Validation ParameterHPLC-UVGC-MS¹H NMR Spectroscopy
Linearity (r²) > 0.998> 0.999Quantitative NMR (qNMR) can be linear
Limit of Detection (LOD) ~1-15 ng/mL~0.1-1 ng/mL~5-10 mg for structural elucidation
Limit of Quantitation (LOQ) ~5-50 ng/mL~0.5-5 ng/mLNot typically used for trace quantification
Accuracy (Recovery) 95% - 105%98% - 102%High accuracy for pure substances
Precision (%RSD) Intra-day: < 3%Inter-day: < 5%Intra-day: < 2%Inter-day: < 4%High precision for structural characterization
Selectivity GoodExcellentExcellent for structural isomers
Throughput HighMediumLow

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various sample matrices.

a) Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This highly sensitive and selective method is ideal for the identification and quantification of this compound, especially at low concentrations.

a) Sample Preparation:

  • Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Derivatization may be necessary to improve the volatility and thermal stability of this compound.[2]

  • The final extract is concentrated and injected into the GC-MS system.

b) GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 150°C, held for 1 minute, followed by a ramp of 15°C/min to 300°C, and held for 5 minutes.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of this compound.

a) Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.[4]

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4][5]

b) NMR Acquisition Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To determine the carbon skeleton.[6]

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in spectral assignment.[4]

  • Data Processing: Fourier transformation, phase correction, baseline correction, and integration.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

A structured workflow is essential for the effective cross-validation of different analytical methods. The following diagram outlines the key stages in comparing and validating two distinct analytical techniques.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Comparison Sample Bulk Sample of This compound Spiked_Samples Prepare Spiked Samples (Low, Mid, High Conc.) Sample->Spiked_Samples Aliquots Divide into Aliquots Spiked_Samples->Aliquots Method_A Analyze with Method A (e.g., HPLC-UV) Aliquots->Method_A Method_B Analyze with Method B (e.g., GC-MS) Aliquots->Method_B Compare Compare Results Method_A->Compare Method_B->Compare Stats Statistical Analysis (e.g., Bland-Altman plot) Compare->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Decision Tree for Method Selection

The choice of an analytical technique often involves a trade-off between various factors. This decision tree provides a logical guide for selecting the most appropriate method.

start Start: Define Analytical Need q1 Trace Level Quantification? start->q1 q2 Complex Sample Matrix? q1->q2 No gcms GC-MS q1->gcms Yes q3 Structural Confirmation Needed? q2->q3 No q2->gcms Yes hplc HPLC-UV q3->hplc No nmr NMR Spectroscopy q3->nmr Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzanilide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Amino-5-nitrobenzanilide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals, can be approached through several methodologies. The selection of an optimal synthetic route is critical for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of two primary synthetic strategies for this compound, supported by detailed experimental protocols and a summary of key performance indicators.

The principal challenge in the synthesis of this compound lies in the efficient formation of the amide bond between the relatively low-nucleophilicity aniline and 2-amino-5-nitrobenzoic acid, which possesses both an electron-donating amino group and an electron-withdrawing nitro group. The two methods benchmarked in this guide are the classic acid chloride formation followed by amination and the more direct approach using a peptide coupling agent.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthesis routes for this compound, allowing for a direct comparison of their performance.

ParameterMethod 1: Synthesis via Acyl ChlorideMethod 2: Synthesis via Direct Amide Coupling
Starting Materials 2-Amino-5-nitrobenzoic acid, Aniline2-Amino-5-nitrobenzoic acid, Aniline
Key Reagents Thionyl chloride (SOCl₂), Triethylamine (Et₃N)HBTU, HOBt, DIPEA
Reaction Steps 2 (Acyl chloride formation, Amidation)1
Reaction Temperature Acyl chloride formation: Reflux; Amidation: 0 °C to RTRoom Temperature
Reaction Time ~ 4-6 hours~ 12-24 hours
Estimated Yield 80-90%70-85%
Purification RecrystallizationColumn Chromatography

Experimental Protocols

Method 1: Synthesis of this compound via Acyl Chloride

This two-step method involves the initial conversion of 2-amino-5-nitrobenzoic acid to its more reactive acyl chloride derivative, followed by reaction with aniline.

Step 1: Synthesis of 2-Amino-5-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) in thionyl chloride (5 mL, 68.5 mmol).

  • Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-amino-5-nitrobenzoyl chloride as a solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve aniline (0.93 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-amino-5-nitrobenzoyl chloride from the previous step in anhydrous DCM (10 mL) and add it dropwise to the aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Method 2: Synthesis of this compound via Direct Amide Coupling

This method utilizes a peptide coupling agent to facilitate the direct formation of the amide bond between 2-amino-5-nitrobenzoic acid and aniline in a one-pot reaction.

  • In a round-bottom flask, dissolve 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol), HBTU (4.17 g, 11 mmol), and HOBt (1.49 g, 11 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Add N,N-diisopropylethylamine (DIPEA, 3.8 mL, 22 mmol) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add aniline (0.93 g, 10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water (100 mL) to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two primary synthesis routes for this compound.

cluster_0 Method 1: Synthesis via Acyl Chloride cluster_1 Method 2: Synthesis via Direct Amide Coupling A1 2-Amino-5-nitrobenzoic Acid A3 2-Amino-5-nitrobenzoyl Chloride A1->A3 Reflux A2 Thionyl Chloride A2->A3 A5 This compound A3->A5 Amidation A4 Aniline A4->A5 B1 2-Amino-5-nitrobenzoic Acid B4 This compound B1->B4 One-pot reaction B2 Aniline B2->B4 B3 Coupling Agents (HBTU, HOBt, DIPEA) B3->B4

Caption: Comparative workflow of the two main synthesis routes for this compound.

G cluster_method1 Method 1: Acyl Chloride Route cluster_method2 Method 2: Direct Coupling Route start1 Start step1_1 React 2-Amino-5-nitrobenzoic Acid with Thionyl Chloride start1->step1_1 step1_2 Isolate crude 2-Amino-5-nitrobenzoyl Chloride step1_1->step1_2 step1_3 React with Aniline in the presence of a base step1_2->step1_3 step1_4 Purify by Recrystallization step1_3->step1_4 end1 End step1_4->end1 start2 Start step2_1 Mix 2-Amino-5-nitrobenzoic Acid, Aniline, and Coupling Agents start2->step2_1 step2_2 Stir at Room Temperature step2_1->step2_2 step2_3 Precipitate and Filter step2_2->step2_3 step2_4 Purify by Column Chromatography step2_3->step2_4 end2 End step2_4->end2

Caption: Detailed experimental workflows for the synthesis of this compound.

Comparative Analysis of the Biological Activity of 2-Amino-5-nitrobenzanilide Derivatives: A Review of Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of research focused specifically on the biological activities of 2-Amino-5-nitrobenzanilide derivatives. While the parent compound is commercially available, extensive studies detailing the synthesis and comparative biological evaluation of a series of its derivatives are not readily found. This guide, therefore, broadens its scope to analyze structurally related compounds, particularly nitro-substituted aminobenzamides and anilides, to provide researchers, scientists, and drug development professionals with relevant comparative data and insights into potential therapeutic applications.

This analysis focuses on key biological activities reported for these related chemical scaffolds, including anticancer and antimicrobial properties. The data presented is collated from various independent studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Comparative Biological Activity Data

The following tables summarize the quantitative data for various biological activities of compounds structurally related to this compound.

Table 1: Anticancer Activity of Related Nitro-Substituted Aromatic Amides
Compound ClassDerivative/CompoundCell LineActivity Metric (IC₅₀)Reference
2-Amino-N-methoxybenzamidesCompound 5d A549 (NSCLC)95 nM[1]
Compound 5h A549 (NSCLC)71 nM[1]
Benzimidazo[1,2-a]quinolinesCompound 11 Multiple2-19 µM[2]
Compound 20 Multiple2-19 µM[2]
Compound 28 Multiple2-19 µM[2]
Compound 29 Multiple2-19 µM[2]
Compound 30 Multiple2-19 µM[2]
Compound 32 Multiple2-19 µM[2]
2-Anilino TriazolopyrimidinesCompound 3d (p-toluidino)HeLa38 nM[3]
A54943 nM[3]
HT2930 nM[3]
Benzoxazole-carbohydrazidesSubstituted derivativesHeLa, IMR-32, MCF-7Comparable to standard[4]

NSCLC: Non-Small Cell Lung Cancer. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Related Nitro-Substituted Heterocycles
Compound ClassDerivative/CompoundMicroorganismActivity Metric (Zone of Inhibition / MIC)Reference
NitrobenzimidazolesXY-3 (5-nitro-2-phenyl-1H-benzoimidazole)B. cereus (Gram +ve)18 mm[5]
XY-1 (2-(5-nitro-1-H-benzo[d]imidazol-2-yl)phenol)E. coli (Gram -ve)17 mm[5]
2-Amino-5-nitrothiazole AnalogsHead group 9 analogs H. pylori, C. jejuniEquipotent or more active than Nitazoxanide[6]
N-Benzamide derivativesCompound 5a B. subtilis25 mm / 6.25 µg/mL[7]
E. coli31 mm / 3.12 µg/mL[7]
Compound 6b E. coli, B. subtilis24 mm / 3.12 µg/mL[7]
Compound 6c E. coli, B. subtilis24 mm / 6.25 µg/mL[7]
2-Chloro-5-nitrobenzoic Acid DerivativesCompound 1 S. aureus27 mm[8]
E. coli17 mm[8]

MIC: Minimum Inhibitory Concentration. The Zone of Inhibition is a measure of the effectiveness of a compound in preventing bacterial growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizations

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of novel chemical derivatives and their subsequent biological screening.

G Start Starting Materials (e.g., 2-Amino-5-nitrobenzoic acid) Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Derivatives Library of Derivatives Purification->Derivatives Screening Biological Screening Derivatives->Screening Anticancer Anticancer Assays (e.g., MTT Assay) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) Screening->Antimicrobial Enzyme Enzyme Inhibition Assays Screening->Enzyme DataAnalysis Data Analysis (IC50 / MIC Determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Enzyme->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for drug discovery.

Potential Mechanism of Action: Kinase Inhibition

Many anticancer agents function by inhibiting specific protein kinases involved in cell signaling pathways that regulate cell growth and proliferation. The diagram below illustrates a simplified signaling pathway and the point of inhibition.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Pathway Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., Compound 5d, 5h) Inhibitor->Receptor Inhibits

Caption: Simplified kinase signaling pathway.

References

A Comparative Guide to Synthetic Routes for 2-Amino-5-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-Amino-5-nitrobenzanilide, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The selection of an optimal synthetic pathway is crucial for achieving high yields, purity, and cost-effectiveness. This document outlines two potential methods: the amidation of 2-amino-5-nitrobenzoic acid and the nitration of 2-aminobenzanilide, presenting detailed experimental protocols and a comparison of the methodologies.

Data Presentation: Comparison of Synthetic Routes
ParameterRoute 1: Amidation of 2-Amino-5-nitrobenzoic acidRoute 2: Nitration of 2-Aminobenzanilide
Starting Materials 2-Amino-5-nitrobenzoic acid, Aniline2-Aminobenzanilide
Key Reagents Thionyl chloride (or other coupling agents), TriethylamineNitric acid, Sulfuric acid
Reaction Steps 2 (Acid activation, Amidation)1 (Nitration)
Estimated Overall Yield 60-80%50-70% (potential for isomeric impurities)
Reaction Conditions Activation: Reflux; Amidation: Room temperature to gentle heating0-10°C
Reaction Time Activation: 1-2 hours; Amidation: 2-4 hours1-3 hours
Purification Recrystallization, Column chromatographyRecrystallization, Column chromatography
Advantages Regioselective, starting from a readily available nitro-substituted precursor.Potentially a one-step synthesis.
Disadvantages Two-step process, requires handling of thionyl chloride.Potential for the formation of multiple isomers, requiring careful purification. The amino group is a strong activating group and may lead to over-nitration or side reactions.

Experimental Protocols

Route 1: Synthesis via Amidation of 2-Amino-5-nitrobenzoic acid

This two-step route involves the conversion of the carboxylic acid group of 2-amino-5-nitrobenzoic acid to an acid chloride, followed by reaction with aniline to form the desired amide.

Step 1: Synthesis of 2-Amino-5-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-amino-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

  • Slowly add a solution of the crude 2-amino-5-nitrobenzoyl chloride (1 equivalent) in the same solvent to the aniline solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield this compound.

Route 2: Synthesis via Nitration of 2-Aminobenzanilide

This route involves the direct nitration of 2-aminobenzanilide. The directing effects of the amino and anilide groups will influence the position of nitration. The amino group is a strong ortho-, para-director, while the anilide group is also an ortho-, para-director. Nitration is expected to occur at the position para to the strongly activating amino group.

  • In a flask cooled to 0-5°C in an ice-salt bath, slowly add 2-aminobenzanilide (1 equivalent) to concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1 equivalent) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-aminobenzanilide, maintaining the reaction temperature between 0-10°C.

  • After the addition is complete, stir the reaction mixture at this temperature for an additional 1-3 hours.

  • Monitor the reaction by TLC to determine its completion.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography to separate the desired 5-nitro isomer from other potential isomers.

Mandatory Visualization

G cluster_0 Route 1: Amidation cluster_1 Route 2: Nitration A1 2-Amino-5-nitrobenzoic Acid A2 2-Amino-5-nitrobenzoyl chloride A1->A2 SOCl₂, DMF, Reflux A3 This compound A2->A3 Aniline, Et₃N, DCM B1 2-Aminobenzanilide B2 This compound B1->B2 HNO₃, H₂SO₄, 0-10°C start Starting Materials start->A1 start->B1

Caption: Comparative workflow of two proposed synthetic routes for this compound.

Safety Operating Guide

Proper Disposal of 2-Amino-5-nitrobenzanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Amino-5-nitrobenzanilide are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard safety protocols for hazardous chemical waste.

Due to its chemical structure, containing both an aromatic amino group and a nitro group, this compound is classified as a hazardous substance. Aromatic amines and nitro compounds can pose significant health and environmental risks. Therefore, in-lab treatment or neutralization is strongly discouraged due to the potential for creating other hazardous byproducts and the risk of uncontrolled reactions. The recommended and safest method of disposal is through a licensed professional waste disposal service, which will typically use high-temperature incineration.

Hazard and Disposal Summary

The following table summarizes the key information for the safe handling and disposal of this compound.

ParameterGuidelineCitation
Primary Disposal Method High-temperature incineration by a licensed professional waste disposal service.
Waste Classification Hazardous Waste.
In-Lab Treatment Not recommended. Avoid acid/base neutralization or other chemical treatments.
Container Requirements Original container or a clearly labeled, sealed, and chemically compatible waste container.[1]
Labeling Requirements "Hazardous Waste," "this compound," and the date of accumulation.[1]
Storage Designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]
Incompatible Waste Streams Strong oxidizing agents, strong acids, and strong bases.
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal as hazardous waste.[1]
Environmental Precautions Do not dispose of down the drain or in general waste. Prevent entry into soil and water systems.[1]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe segregation, storage, and preparation of this compound waste for professional disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.

  • Conduct all handling and waste preparation activities in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound powder, along with any contaminated disposable items (e.g., weighing paper, gloves, wipes), in a designated, chemically compatible, and sealable hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it should not be disposed of down the drain. Collect it in a separate, sealed, and compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Residue: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand. Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container.[1]

3. Containerization and Labeling:

  • Ensure the waste container is in good condition and can be tightly sealed to prevent leaks.

  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container. Follow any additional labeling requirements from your institution's EHS department.

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure the container is stored separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent accidental reactions.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the waste off-site yourself.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Spill Debris) ppe->segregate containerize Place in a Compatible, Sealed Container segregate->containerize no_drain Do NOT Dispose Down Drain or in General Trash segregate->no_drain label Label as 'Hazardous Waste' with Chemical Name and Date containerize->label storage Store in Designated Hazardous Waste Area label->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-nitrobenzanilide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-nitrobenzanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.